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  • Product: [1-(Ethoxymethyl)cyclobutyl]methanol
  • CAS: 1423028-33-4

Core Science & Biosynthesis

Foundational

Molecular weight and formula of [1-(Ethoxymethyl)cyclobutyl]methanol

For Researchers, Scientists, and Drug Development Professionals Introduction [1-(Ethoxymethyl)cyclobutyl]methanol is a bifunctional organic compound featuring a compact and rigid cyclobutane core. This unique structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1-(Ethoxymethyl)cyclobutyl]methanol is a bifunctional organic compound featuring a compact and rigid cyclobutane core. This unique structural motif is of increasing interest in medicinal chemistry and materials science. The cyclobutane scaffold provides a three-dimensional geometry that can be exploited to orient functional groups in specific spatial arrangements, potentially enhancing interactions with biological targets or influencing the properties of polymeric materials.[1][2] The presence of both a primary alcohol and an ether functional group offers two distinct points for chemical modification, making it a versatile building block for the synthesis of more complex molecules.[3][4] This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, predicted analytical data, and potential applications.

Molecular and Physical Properties

The fundamental properties of [1-(Ethoxymethyl)cyclobutyl]methanol are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic applications.

PropertyValueSource
Chemical Formula C₈H₁₆O₂[5]
Molecular Weight 144.21 g/mol [5]
CAS Number 1423028-33-4[5]
SMILES OCC1(COCC)CCC1[5]
Appearance (Predicted) Colorless liquid-
Boiling Point (Predicted) > 200 °C-
Solubility (Predicted) Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Methanol)-

digraph "Molecular_Structure" {
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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C", pos="0,0!"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; C8 [label="C"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"]; H15 [label="H"]; H16 [label="H"];

// Define bonds C5 -- C2; C5 -- C4; C5 -- C6; C5 -- C7; C2 -- C1; C4 -- C3; C1 -- C3; C6 -- O1; O1 -- H1; C7 -- O2; O2 -- C8; // Add remaining bonds and hydrogen atoms for clarity if needed, // but for a clean structure, the above is sufficient. }

Caption: 2D representation of [1-(Ethoxymethyl)cyclobutyl]methanol.

Synthesis and Mechanism

The key to achieving mono-alkylation over di-alkylation lies in the controlled stoichiometry of the base and the ethylating agent. Using slightly less than one equivalent of a strong base ensures that, on average, only one of the two hydroxyl groups per molecule is deprotonated.

Synthesis_Workflow start [1-(Hydroxymethyl)cyclobutyl]methanol (Starting Material) reagents 1. NaH (0.95 eq) 2. Ethyl Iodide (1.0 eq) Solvent: Anhydrous THF intermediate Sodium Alkoxide Intermediate reagents->intermediate Deprotonation product [1-(Ethoxymethyl)cyclobutyl]methanol (Final Product) intermediate->product SN2 Attack workup Aqueous Workup & Purification (Chromatography) product->workup

Caption: Proposed synthesis workflow for [1-(Ethoxymethyl)cyclobutyl]methanol.

Representative Experimental Protocol

Objective: To synthesize [1-(Ethoxymethyl)cyclobutyl]methanol from [1-(Hydroxymethyl)cyclobutyl]methanol.

Materials:

  • [1-(Hydroxymethyl)cyclobutyl]methanol (1.0 eq)[6]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (0.95 eq)

  • Ethyl iodide (or bromoethane) (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (0.95 eq) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Alcohol: A solution of [1-(Hydroxymethyl)cyclobutyl]methanol (1.0 eq) in anhydrous THF is added dropwise to the NaH suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.

  • Alkylation: The reaction mixture is cooled back to 0 °C, and ethyl iodide (1.0 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: The aqueous layer is separated, and the organic layer is washed with water and then brine. The aqueous layers are back-extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure [1-(Ethoxymethyl)cyclobutyl]methanol.

Analytical Characterization (Predicted)

As experimental spectroscopic data for this specific compound is not publicly available, the following characterization data is predicted based on its chemical structure and the known spectral properties of similar functional groups.[10][11][12][13]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.5s2H-CH₂OH
~ 3.4q2H-O-CH₂-CH₃
~ 3.3s2H-C-CH₂-O-
~ 2.0-1.8m4HCyclobutane ring protons
~ 1.7m2HCyclobutane ring protons
~ 1.2t3H-O-CH₂-CH₃
(variable)br s1H-OH
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm)Assignment
~ 75-C-CH₂-O-
~ 68-CH₂OH
~ 66-O-CH₂-CH₃
~ 45Quaternary cyclobutane carbon
~ 30Cyclobutane -CH₂-
~ 15-O-CH₂-CH₃
~ 14Cyclobutane -CH₂-
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and ether functional groups.[14][15]

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3600-3200Strong, BroadO-H stretchAlcohol
2960-2850StrongC-H stretchAliphatic
1150-1085StrongC-O stretchEther
1050StrongC-O stretchPrimary Alcohol
Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show fragmentation patterns corresponding to the loss of key functional groups.

m/zPossible Fragment
144[M]⁺ (Molecular Ion)
113[M - OCH₂CH₃]⁺
99[M - CH₂OH]⁺
85[M - CH₂OCH₂CH₃]⁺
57[C₄H₉]⁺

Reactivity and Potential Applications

The bifunctional nature of [1-(Ethoxymethyl)cyclobutyl]methanol makes it a valuable intermediate in organic synthesis.

  • Primary Alcohol Reactivity: The primary hydroxyl group can undergo a wide range of reactions typical of alcohols, including oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.

  • Ether Stability: The ethoxymethyl ether group is generally stable under neutral and basic conditions, allowing for selective manipulation of the alcohol functionality. It can be cleaved under strongly acidic conditions if required.

Applications in Drug Discovery and Materials Science:

  • Scaffold for Medicinal Chemistry: The rigid cyclobutane core can serve as a non-planar scaffold to position pharmacophoric elements in a defined three-dimensional space. This can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2][16] The ether and alcohol groups can be used as handles to attach the scaffold to other parts of a molecule.

  • Building Block for Polymers: As a di-functional monomer (after converting the alcohol to another reactive group), it could be incorporated into polyesters or polyurethanes. The cyclobutane unit would impart rigidity and potentially unique thermal or mechanical properties to the resulting polymer.[1]

Safety and Handling

No specific safety data for [1-(Ethoxymethyl)cyclobutyl]methanol is available. However, based on its structure and the safety profiles of similar compounds like cyclobutanemethanol[17] and related alcohols and ethers[18][19], the following precautions are recommended:

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20]

  • Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[17]

  • Health Hazards: Avoid contact with skin and eyes. Do not ingest or inhale vapors. In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

[1-(Ethoxymethyl)cyclobutyl]methanol represents a promising yet underexplored building block for advanced chemical synthesis. Its rigid cyclobutane core combined with two distinct and readily modifiable functional groups provides a platform for creating novel molecules with tailored properties. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential application based on established chemical principles and data from analogous structures. Further research into the reactivity and utility of this compound is warranted and could open new avenues in drug discovery and materials science.

References

  • Piras, M., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15526-15556.
  • Funt, V. V., et al. (2021). Synthesis of 1,3-bifunctional cyclobutane derivatives with α-CHF2/CF3 group – advanced building blocks for medicinal chemistry. ResearchGate. Retrieved from [Link]

  • Airgas. (2022, March 18). Safety Data Sheet: Methanol. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1537.
  • ResearchGate. (2025, August 6). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

  • Vemula, N., & Pagenkopf, B. L. (2016). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers, 3(9), 1205-1212.
  • ResearchGate. (2025, August 6). The Application of Cyclobutane Derivatives in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol. Retrieved from [Link]

  • Whitman College. (n.d.). C-MS Section 6.2. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Scalable synthesis routes for [1-(Ethoxymethyl)cyclobutyl]methanol

An Application Note and Protocol for the Scalable Synthesis of [1- (Ethoxymethyl)cyclobutyl]methanol Abstract This document provides a comprehensive guide for the scalable synthesis of [1-(Ethoxymethyl)cyclobutyl]methano...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of [1- (Ethoxymethyl)cyclobutyl]methanol

Abstract

This document provides a comprehensive guide for the scalable synthesis of [1-(Ethoxymethyl)cyclobutyl]methanol, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is a robust two-step process commencing with the synthesis of the key intermediate, [1-(hydroxymethyl)cyclobutyl]methanol, followed by a selective mono-ethoxymethylation. This application note details the underlying chemical principles, provides step-by-step protocols, and offers insights into process optimization for scalability. The methodologies described are designed to be reproducible and adaptable for researchers in both academic and industrial settings.

Introduction

The cyclobutane motif is increasingly recognized as a desirable structural element in modern drug discovery. Its rigid, three-dimensional geometry provides a scaffold that can effectively probe biological space, often leading to improved metabolic stability and binding affinity compared to more traditional aromatic or linear structures. [1-(Ethoxymethyl)cyclobutyl]methanol, in particular, serves as a versatile intermediate, incorporating both a primary alcohol for further functionalization and an ethoxymethyl ether, which can influence solubility and act as a stable protecting group or a pharmacophoric element. The development of scalable and economically viable synthetic routes to such intermediates is crucial for their successful application in drug development programs. This guide presents a reliable and scalable pathway to [1-(Ethoxymethyl)cyclobutyl]methanol, starting from readily available commercial materials.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage focuses on the construction of the core cyclobutane diol, and the second stage addresses the selective mono-etherification of this diol.

G cluster_0 Stage 1: Diol Synthesis cluster_1 Stage 2: Selective Etherification Diethyl Malonate Diethyl Malonate Diethyl 1,1-cyclobutanedicarboxylate Diethyl 1,1-cyclobutanedicarboxylate Diethyl Malonate->Diethyl 1,1-cyclobutanedicarboxylate NaOEt, 1,3-Dihalopropane [1-(Hydroxymethyl)cyclobutyl]methanol [1-(Hydroxymethyl)cyclobutyl]methanol Diethyl 1,1-cyclobutanedicarboxylate->[1-(Hydroxymethyl)cyclobutyl]methanol LiAlH4, THF [1-(Ethoxymethyl)cyclobutyl]methanol [1-(Ethoxymethyl)cyclobutyl]methanol [1-(Hydroxymethyl)cyclobutyl]methanol->[1-(Ethoxymethyl)cyclobutyl]methanol 1. NaH, THF 2. EOM-Cl

Caption: Overall two-stage synthetic workflow.

Part 1: Scalable Synthesis of [1-(Hydroxymethyl)cyclobutyl]methanol (Diol Intermediate)

Principle and Rationale

The synthesis of the diol intermediate, [1-(hydroxymethyl)cyclobutyl]methanol (CAS 4415-73-0)[1], is achieved in two steps. First, diethyl 1,1-cyclobutanedicarboxylate is prepared via the alkylation of diethyl malonate with a 1,3-dihalopropane. This is a classic and highly scalable method for the formation of cyclobutane rings.[2] Subsequently, the diester is reduced to the corresponding diol using a powerful reducing agent. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this transformation due to its high efficiency in reducing esters to primary alcohols and its established use in large-scale synthesis.[3]

G Diethyl Malonate Diethyl Malonate Diethyl 1,1-cyclobutanedicarboxylate Diethyl 1,1-cyclobutanedicarboxylate Diethyl Malonate->Diethyl 1,1-cyclobutanedicarboxylate  + 1,3-Dihalopropane (e.g., trimethylene chlorobromide) NaOEt, EtOH Reflux [1-(Hydroxymethyl)cyclobutyl]methanol [1-(Hydroxymethyl)cyclobutyl]methanol Diethyl 1,1-cyclobutanedicarboxylate->[1-(Hydroxymethyl)cyclobutyl]methanol  LiAlH4 THF 0 °C to RT

Caption: Reaction scheme for the synthesis of the diol intermediate.

Detailed Protocol 1.1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

This protocol is adapted from a procedure in Organic Syntheses, a trusted source for reliable and reproducible chemical preparations.[2]

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • 1-bromo-3-chloropropane (or trimethylene chlorobromide)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated sodium chloride solution

Equipment:

  • Large round-bottom flasks (e.g., 5 L)

  • Efficient reflux condenser with drying tube

  • Mechanical stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a 5 L round-bottom flask equipped with a reflux condenser, add 2.5 L of absolute ethanol. Carefully add 138 g (6.0 g-atoms) of freshly cut sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation. Allow the reaction to proceed until all the sodium has dissolved.

  • Alkylation Reaction: In a separate 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, combine 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of 1-bromo-3-chloropropane.

  • Heat the malonate mixture to 80 °C with vigorous stirring.

  • Slowly add the sodium ethoxide solution from step 1 to the heated malonate mixture. The rate of addition should be controlled to maintain a gentle reflux. This addition typically takes about 1.5 hours.

  • After the addition is complete, continue to reflux the mixture with stirring for an additional 45 minutes.

  • Work-up and Purification: Remove the ethanol by distillation. Cool the reaction mixture and add 900 mL of cold water.

  • Separate the organic layer. Extract the aqueous layer with three 500 mL portions of diethyl ether.

  • Combine the organic layer and the ether extracts. Wash with 50 mL of saturated sodium chloride solution and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the ether by distillation.

  • Distill the residue under reduced pressure. Collect the fraction boiling at 91–96 °C / 4 mm Hg. The expected yield of diethyl 1,1-cyclobutanedicarboxylate (CAS 3779-29-1) is 320–330 g (53–55%).[4]

Detailed Protocol 1.2: Reduction to [1-(Hydroxymethyl)cyclobutyl]methanol

CAUTION: Lithium aluminum hydride (LiAlH4) reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[5]

Materials:

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Addition funnel

  • Mechanical stirrer

  • Inert gas inlet

  • Ice bath

Procedure:

  • Reaction Setup: In a dry 5 L three-necked flask equipped with a mechanical stirrer, addition funnel, and nitrogen inlet, suspend 76 g (2.0 moles) of LiAlH4 in 2 L of anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Diester: Dissolve 200 g (1.0 mole) of diethyl 1,1-cyclobutanedicarboxylate in 500 mL of anhydrous THF and add it to the addition funnel.

  • Add the diester solution dropwise to the stirred LiAlH4 suspension, maintaining the internal temperature below 10 °C. The addition typically takes 2-3 hours.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 200 mL of ethyl acetate dropwise to quench the excess LiAlH4.

  • Slowly add 1 L of a saturated aqueous solution of sodium potassium tartrate. Stir vigorously until two clear layers form (this may take several hours).

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with three 500 mL portions of ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield [1-(hydroxymethyl)cyclobutyl]methanol as a colorless oil or low-melting solid. The crude product is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation. Expected yield is typically >90%.

Part 2: Selective Mono-ethoxymethylation

Principle and Rationale

The selective formation of a mono-ether from a symmetric diol is a common challenge in organic synthesis. The Williamson ether synthesis, a robust and versatile method, is employed here.[6][7] The key to achieving mono-alkylation is the careful control of stoichiometry. By using one equivalent of a strong, non-nucleophilic base like sodium hydride (NaH), the mono-alkoxide of the diol can be selectively formed. Subsequent reaction with one equivalent of an ethoxymethylating agent, such as ethoxymethyl chloride (EOM-Cl), yields the desired mono-ether. The use of a polar aprotic solvent like THF is ideal for this reaction.[8]

G Diol [1-(Hydroxymethyl)cyclobutyl]methanol Monoalkoxide Mono-alkoxide intermediate Diol->Monoalkoxide  + NaH (1.0 eq) THF, 0 °C to RT Product [1-(Ethoxymethyl)cyclobutyl]methanol Monoalkoxide->Product  + Ethoxymethyl chloride (EOM-Cl) (1.0 eq) 0 °C to RT

Caption: Reaction scheme for selective mono-ethoxymethylation.

Detailed Protocol 2.1: Synthesis of [1-(Ethoxymethyl)cyclobutyl]methanol

CAUTION: Sodium hydride is a flammable solid that reacts violently with water. Ethoxymethyl chloride is a reactive alkylating agent and should be handled in a fume hood.

Materials:

  • [1-(Hydroxymethyl)cyclobutyl]methanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Ethoxymethyl chloride (EOM-Cl)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Addition funnel

  • Mechanical stirrer

  • Inert gas inlet

  • Ice bath

Procedure:

  • Formation of the Alkoxide: In a dry 3 L three-necked flask under a nitrogen atmosphere, add 1.0 equivalent of sodium hydride (60% dispersion). Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. Add 1 L of anhydrous THF.

  • Cool the NaH suspension to 0 °C.

  • Dissolve 116 g (1.0 mole) of [1-(hydroxymethyl)cyclobutyl]methanol in 500 mL of anhydrous THF.

  • Add the diol solution dropwise to the NaH suspension. Hydrogen gas will be evolved. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.

  • Etherification: Cool the resulting alkoxide solution back to 0 °C.

  • Add 94.5 g (1.0 mole) of ethoxymethyl chloride (EOM-Cl) dropwise, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of 100 mL of saturated aqueous NH4Cl solution.

  • Add 500 mL of water and separate the layers. Extract the aqueous layer with two 300 mL portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. The crude product will likely contain a mixture of the starting diol, the desired mono-ether, and a small amount of the di-ether.

  • Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate [1-(Ethoxymethyl)cyclobutyl]methanol (CAS 1423028-33-4)[9] as a pure compound.

Data Summary

The following table summarizes the expected results for the scalable synthesis of [1-(Ethoxymethyl)cyclobutyl]methanol.

StepProductStarting MaterialM.W. ( g/mol )Typical YieldPurityAnalytical Method
1.1Diethyl 1,1-cyclobutanedicarboxylateDiethyl malonate200.2353-55%>95%GC-MS, NMR
1.2[1-(Hydroxymethyl)cyclobutyl]methanolDiethyl 1,1-cyclobutanedicarboxylate116.16>90%>95%GC-MS, NMR
2.1[1-(Ethoxymethyl)cyclobutyl]methanol[1-(Hydroxymethyl)cyclobutyl]methanol144.2150-60%>98%GC-MS, NMR, LC-MS

Conclusion

The two-step synthetic route described in this application note provides a reliable and scalable method for the preparation of [1-(Ethoxymethyl)cyclobutyl]methanol. The procedures utilize well-established and understood chemical transformations, ensuring reproducibility. By carefully controlling the stoichiometry in the final etherification step, selective mono-alkylation of the diol intermediate can be achieved in good yields. This guide offers a solid foundation for researchers and drug development professionals to access this valuable chemical building block for their synthetic endeavors.

References

  • Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH.
  • "Diethyl 1,1-cyclobutanedicarboxylate". Organic Syntheses. Coll. Vol. 3, p.290 (1955); Vol. 28, p.38 (1948). [Link]

  • PubChem. (3-(Hydroxymethyl)cyclobutyl)methanol. National Center for Biotechnology Information. PubChem Compound Database; CID=9812772. [Link]

  • Bélanger, G., et al. (2004). Ortho-selective ethoxymethylation of phenols. Tetrahedron Letters, 45(49), 9161-9164.
  • "The Williamson Ether Synthesis". Master Organic Chemistry. [Link]

  • Maki, T., et al. (2005). Catalytic monoalkylation of 1,2-diols. Tetrahedron Letters, 46(18), 3267-3270.
  • "Alcohol to Ether using Williamson synthesis (O-Alkylation)". ReactionFlash. [Link]

  • "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives". Master Organic Chemistry. [Link]

  • Bouzide, A., & Sauvé, G. (1997). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. Tetrahedron Letters, 38(34), 5945-5948.
  • "cyclobutene". Organic Syntheses. Coll. Vol. 7, p.136 (1990); Vol. 64, p.67 (1986). [Link]

  • Zerbe, C., & Jage, H. (1930). U.S. Patent No. 1,768,542. Washington, DC: U.S.
  • U.S. Patent 5,728,896. (1998).
  • Bouzide, A., & Sauvé, G. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. Request PDF. [Link]

  • "Experiment 5 Reductions with Lithium Aluminium Hydride". University of Bristol. [Link]

  • "Williamson ether synthesis". L.S.College, Muzaffarpur. [Link]

  • "Diethyl 1,1-cyclobutanedicarboxylate". NIST WebBook. [Link]

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Application

Topic: Reaction Conditions for Ether Cleavage in Cyclobutyl Derivatives

An Application Note and Protocol Guide for Researchers Introduction: The Cyclobutane Moiety and the Imperative of C-O Bond Cleavage The cyclobutane ring, a strained four-membered carbocycle, is a privileged scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Introduction: The Cyclobutane Moiety and the Imperative of C-O Bond Cleavage

The cyclobutane ring, a strained four-membered carbocycle, is a privileged scaffold in modern medicinal chemistry and materials science. Its unique conformational properties and ability to act as a bioisosteric replacement for larger or more flexible groups have led to its incorporation into numerous drug candidates and functional materials. The synthesis and manipulation of these complex molecules often involve the use of ethers as protecting groups for hydroxyl functionalities or as stable linkages within the molecular framework.

Consequently, the selective and efficient cleavage of the ether C-O bond is a critical transformation. However, the inherent ring strain and specific stereoelectronic properties of the cyclobutyl system present unique challenges compared to acyclic or larger ring systems. The choice of reaction conditions dictates the success, regioselectivity, and stereochemical outcome of the cleavage, directly impacting synthetic strategy and yield.

This guide provides a detailed overview of the primary methodologies for cleaving ethers in cyclobutyl derivatives. It moves beyond simple reagent lists to explore the underlying mechanistic principles, helping researchers make informed decisions based on their specific substrate and synthetic goals.

Mechanistic Crossroads: SN1 vs. SN2 Pathways in the Cyclobutyl System

The cleavage of an ether bond is fundamentally an acid-catalyzed nucleophilic substitution reaction.[1][2] The reaction invariably begins with the activation of the ether oxygen, either by protonation with a Brønsted acid or by coordination to a Lewis acid, to convert the alkoxy group into a better leaving group.[3][4] Following this activation, the pathway diverges, governed by the structure of the ether's substituents.

  • SN2 Pathway: Involves a backside attack by a nucleophile on the less sterically hindered carbon atom attached to the oxygen. This is typical for methyl and primary alkyl ethers.[2][3][5]

  • SN1 Pathway: Proceeds through the formation of a stable carbocation intermediate after the departure of the leaving group (an alcohol). This pathway is favored for tertiary, benzylic, or allylic ethers that can stabilize the positive charge.[6][7][8]

The cyclobutyl carbon is a secondary carbon, placing it at the mechanistic cusp. While a secondary carbocation is more stable than a primary one, the inherent angle strain of the cyclobutane ring can influence the stability of a planar sp²-hybridized carbocation intermediate. Therefore, the choice between an SN1 and SN2 pathway is highly sensitive to the specific reagents, solvent, and substitution pattern of the cyclobutyl ring.

Caption: General mechanisms for acid-catalyzed ether cleavage.

Reagent Selection and Reaction Conditions

The optimal reagent is dictated by the stability of the substrate to acidic and nucleophilic conditions. Harsh reagents may be suitable for robust molecules, while complex substrates bearing sensitive functional groups demand milder, more selective methods.

Lewis Acids: Potent and Versatile Reagents

Lewis acids are highly effective for ether cleavage, particularly for aryl ethers and sterically hindered systems.

BBr₃ is one of the most powerful and widely used reagents for cleaving ethers. It is especially effective for demethylating aryl methyl ethers but works well for a variety of alkyl ethers.

Mechanism of Action: The classical view involves the formation of an ether-BBr₃ adduct, followed by an SN2 or SN1 displacement. However, recent computational studies suggest a more complex mechanism for many ethers, involving a bimolecular pathway where a second ether-BBr₃ adduct delivers the bromide nucleophile.[9][10] This can have significant steric implications, as bulky groups surrounding the ether may hinder this bimolecular approach.[9] DFT calculations have shown that one equivalent of BBr₃ can cleave up to three equivalents of an ether like anisole.[10][11]

Caption: Bimolecular mechanism for BBr₃-assisted ether cleavage.

Causality Behind Experimental Choices:

  • Stoichiometry: While often used in excess (1.1-1.5 eq.), sub-stoichiometric amounts can be effective, especially for aryl methyl ethers.[11] For cyclobutyl ethers, starting with a 1:1 ratio is recommended.

  • Temperature: Reactions are typically run at low temperatures (e.g., -78 °C to 0 °C) in an inert solvent like dichloromethane (DCM) to control the high reactivity of BBr₃ and minimize side reactions.

  • Workup: Careful quenching with methanol or water is critical to hydrolyze the resulting borate esters and neutralize excess reagent.

TMSI is another powerful Lewis acidic reagent that offers a milder alternative to BBr₃ under certain conditions. Due to its cost and instability, it is often generated in situ from chlorotrimethylsilane (TMSCl) and sodium iodide (NaI).[12]

Mechanism of Action: The reaction proceeds via the formation of a silyl oxonium ion, which is then attacked by the iodide nucleophile in an SN2 fashion to give a trimethylsilyl ether and an alkyl iodide.[12][13] The silyl ether is then easily hydrolyzed during aqueous workup or by treatment with methanol to yield the desired alcohol.

Causality Behind Experimental Choices:

  • In Situ Generation: Using TMSCl/NaI in a solvent like acetonitrile is convenient and avoids handling the moisture-sensitive TMSI directly.

  • Selectivity: The SN2 nature of the cleavage means the iodide will typically attack the less sterically hindered carbon. For a cyclobutyl methyl ether, this would lead to cleavage of the methyl-oxygen bond to produce cyclobutanol. This regioselectivity is a key advantage for controlling outcomes.[14]

Brønsted Acids: The Classical Approach

Strong hydrohalic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), are the traditional reagents for ether cleavage.[3][6] Their effectiveness stems from their ability to both protonate the ether and provide a competent nucleophile (Br⁻ or I⁻).[1]

Causality Behind Experimental Choices:

  • Acid Strength & Nucleophilicity: HI is more reactive than HBr, which is significantly more reactive than HCl, due to the increasing nucleophilicity of the corresponding halide anion (I⁻ > Br⁻ > Cl⁻).[6]

  • Forcing Conditions: These reactions often require high temperatures (reflux) and prolonged reaction times, making them unsuitable for delicate substrates.[3]

  • Regioselectivity: For an unsymmetrical cyclobutyl ether, the reaction pathway dictates the products. If the other alkyl group is primary (e.g., methyl), SN2 attack at the less hindered methyl group is favored.[6][14] If the other group were tertiary, an SN1 pathway would likely dominate, leading to cleavage at the tertiary center.[5] The secondary cyclobutyl group's fate is thus dependent on its partner.

Data and Protocols

Comparative Summary of Common Reagents
Reagent SystemTypical ConditionsMechanismKey AdvantagesKey Limitations
BBr₃ DCM, -78 °C to RTLewis Acid Catalyzed SN1/SN2Highly effective, fast, good for aryl ethersHarsh, moisture-sensitive, corrosive
TMSI (in situ) TMSCl, NaI, Acetonitrile, RT to refluxLewis Acid Catalyzed SN2Milder, good regioselectivity for Me/1° ethersMoisture-sensitive, requires anhydrous conditions
HBr / HI Aqueous acid, reflux (100-130 °C)Brønsted Acid Catalyzed SN1/SN2Inexpensive, simple setupHarsh conditions, often slow, potential for rearrangements
Experimental Workflow: A General Overview

The following diagram outlines a typical workflow for a laboratory-scale ether cleavage reaction.

Caption: Standard experimental workflow for ether cleavage.

Detailed Protocols

Protocol 1: Cleavage of Methoxycyclobutane using Boron Tribromide (BBr₃)

Objective: To generate cyclobutanol from methoxycyclobutane using a powerful Lewis acid.

Materials:

  • Methoxycyclobutane

  • Boron tribromide (1.0 M solution in DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath/dry ice-acetone bath.

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Substrate Preparation: Dissolve methoxycyclobutane (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add BBr₃ (1.1 eq., 1.0 M solution in DCM) dropwise to the stirred solution over 15-20 minutes via the dropping funnel. Maintain the temperature below -70 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to -78 °C. Very slowly and carefully, add methanol (5-10 eq.) dropwise to quench the excess BBr₃. Caution: The quench is highly exothermic.

  • Workup: Allow the mixture to warm to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude cyclobutanol product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Scientist's Note: The strict exclusion of moisture is paramount until the quenching step, as BBr₃ reacts violently with water. The slow, cold quench with methanol is a critical safety step to control the exotherm.

Protocol 2: Cleavage of Methoxycyclobutane using in situ Iodotrimethylsilane (TMSI)

Objective: To generate cyclobutanol from methoxycyclobutane using a milder, regioselective method.

Materials:

  • Methoxycyclobutane

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Sodium Iodide (NaI), dried under vacuum

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add dried NaI (1.5 eq.) and anhydrous acetonitrile.

  • Reagent Preparation: Add methoxycyclobutane (1.0 eq.) to the suspension, followed by the dropwise addition of freshly distilled TMSCl (1.3 eq.) at room temperature.

  • Reaction: Stir the resulting mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous Na₂S₂O₃. The thiosulfate wash removes any residual iodine color.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Washing: Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ (1x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The initial product is the trimethylsilyl ether of cyclobutanol.

  • Deprotection (if needed): The silyl ether can often be hydrolyzed during workup or by stirring the crude product in methanol with a catalytic amount of acid (e.g., HCl) for 1 hour.

  • Purification: Purify the crude cyclobutanol by flash column chromatography.

Scientist's Note: The regioselectivity of this reaction is high. The iodide nucleophile will preferentially attack the less-hindered methyl group, preserving the cyclobutanol core.[14] Ensure the NaI is thoroughly dried, as any water will consume the TMSCl and inhibit the formation of the active TMSI reagent.

References

  • Silva, C. Sousa e Silva, P.J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry. Available at: [Link]

  • Grotjahn, D. B., et al. (n.d.). Selectivity of Hydrosilylative Ether Cleavage by Cationic Bis(Phosphine) Iridium Complexes. ACS Catalysis. Available at: [Link]

  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Kosak, T. M., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. Available at: [Link]

  • Grotjahn, D. B., et al. (2020). Selectivity of Hydrosilylative Ether Cleavage by Cationic Bis(phosphine) Iridium Complexes. ACS Catalysis. Available at: [Link]

  • Wikipedia. (n.d.). Ether cleavage. Available at: [Link]

  • Sandhya K. (2021). Synthesis and Cleavage of Ethers. Organic Chemistry: Current Research. Available at: [Link]

  • LibreTexts. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry. Available at: [Link]

  • Kosak, T. M., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. Available at: [Link]

  • Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). ether cleavage with strong acids. YouTube. Available at: [Link]

  • LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • Organic Syntheses. (n.d.). IODOTRIMETHYLSILANE. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • Puche, M., et al. (2024). Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids. Available at: [Link]

  • Ratsch, F., et al. (2021). Enantioselective Cleavage of Cyclobutanols Through Ir-Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Bar-Ilan University Research Authority. Available at: [Link]

  • Ano, Y., et al. (2021). Oxidative β-Cleavage of Fused Cyclobutanols Leading to Hydrofuran-Fused Polycyclic Aromatic Compounds. Kyoto University Research Information Repository. Available at: [Link]

  • MacMillan Group. (n.d.). Protecting Groups. Princeton University. Available at: [Link]

  • Fiveable. (2025). Reactions of Ethers: Acidic Cleavage. Organic Chemistry Class Notes. Available at: [Link]

  • Burwell, R. L., Jr. (1954). THE CLEAVAGE OF ETHERS. Chemical Reviews. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Available at: [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Available at: [Link]

  • Ratsch, F., et al. (2021). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Trimethylsilyl Iodide (TMSI). Reagent Guides. Available at: [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. Available at: [Link]

  • Hart, H., & Eleuterio, H. S. (1954). The Stereochemistry of Ether Cleavage. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Cleavage of Cyclic Ethers. YouTube. Available at: [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • LibreTexts. (2024). 3.3: Reactions of Ethers- Acidic Cleavage. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2025). Selective cleavage of primary MPM ethers with TMSI/Et3N. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclobutane ring opening side reactions

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Ring-Opening Side Reactions in Cyclobutane Scaffolds

Executive Summary: The Strain Penalty

If you are accessing this guide, you are likely observing the disappearance of your cyclobutane product or the formation of unexpected acyclic byproducts. The core issue is thermodynamic: the cyclobutane ring possesses ~26.5 kcal/mol of ring strain (angle strain + torsional strain). While this strain drives useful transformations (like ring-expansion metathesis), it also lowers the activation energy for unwanted ring-opening pathways.

This guide categorizes failure modes into three mechanistic pillars: Thermal/Pericyclic , Ionic (Donor-Acceptor) , and Radical (SET) .

Diagnostic Flowchart

Use this logic tree to identify the likely cause of your ring opening.

Troubleshooting Start Start: Ring Opening Observed Cond1 Reaction Conditions? Start->Cond1 Therm High Heat (>80°C) or Distillation Cond1->Therm Thermal Acid Lewis/Brønsted Acid or Polar Solvent Cond1->Acid Chemical Rad Photoredox/SET or Radical Initiator Cond1->Rad Photochemical Retro Suspect: Thermal Retro-[2+2] (Stepwise Biradical) Therm->Retro Ionic Suspect: D-A Ring Opening (Zwitterionic Intermediate) Acid->Ionic SET Suspect: Radical Cation (Distonic Radical) Rad->SET

Figure 1: Diagnostic logic for isolating the ring-opening trigger.

Issue Resolution Modules
Module A: Thermal Instability (Retro-[2+2] & Electrocyclic)

Symptom: Product reverts to starting olefin/enone during distillation or prolonged heating. Mechanism: While concerted thermal retro-[2+2] is formally forbidden by Woodward-Hoffmann rules, substituted cyclobutanes often open via a stepwise diradical mechanism . If your scaffold contains stabilizing groups (phenyl, carbonyl) at the 1,2-positions, the bond dissociation energy (BDE) of the C1-C2 bond is lowered, allowing thermal cleavage into a 1,4-diradical which then fragments.

  • Key Insight: Benzocyclobutenes are a special case; they undergo electrocyclic ring opening to o-quinodimethanes at temperatures >110°C.

Q: My product survives TLC but vanishes during Kugelrohr distillation. Why? A: You are exceeding the ceiling temperature (


). The entropy of reaction (

) for ring opening is positive (1 molecule

2 molecules). As

increases, the

term dominates

, favoring cleavage.

Corrective Actions:

  • Switch to Flow Chemistry: Minimize residence time at high heat.

  • Stabilizer Additives: Add radical inhibitors (BHT) if a stepwise radical mechanism is suspected, though this rarely stops the initial bond homolysis.

  • Structural Redesign: If possible, avoid vicinal radical-stabilizing groups (e.g., Ph-Ph) which weaken the intervening bond.

Module B: Ionic Opening (Donor-Acceptor Cyclobutanes)

Symptom: Yield loss during silica chromatography or deprotection steps involving Lewis acids. Mechanism: "Push-pull" cyclobutanes (electron donor adjacent to electron acceptor) are prone to heterolytic cleavage. A Lewis Acid (LA) coordinates to the acceptor, polarizing the C-C bond until it snaps, forming a 1,4-zwitterion .

DA_Mechanism Substrate D-A Cyclobutane (Strained) Complex LA-Complexed Intermediate Substrate->Complex + Lewis Acid Open 1,4-Zwitterion (Open Chain) Complex->Open Heterolysis Trap Solvent Trapped Byproduct Open->Trap + Nucleophile

Figure 2: The Donor-Acceptor (D-A) ring-opening pathway.

Q: I used mild Lewis acids (


), but the ring still opened. 
A:  Even mild Lewis acids can trigger opening if the "donor" group is strong (e.g., -OR, -NR2). The resulting carbocation is stabilized by the donor, making the barrier to opening negligible.

Corrective Actions:

  • Deactivate Silica: Pre-treat silica gel with 1%

    
     to neutralize acidic sites during purification.
    
  • Alternative Deprotection: Avoid Lewis acidic conditions (e.g.,

    
    ). Use basic or fluoride-based methods where possible.
    
  • Solvent Switch: Avoid polar ionizing solvents (DMSO, DMF) which stabilize the zwitterionic transition state. Use non-polar solvents (Toluene, Hexane).

Module C: Radical-Mediated (SET) Cleavage

Symptom: Ring opening during photoredox catalysis or electrochemical synthesis. Mechanism: Oxidation of an electron-rich group on the ring generates a radical cation . The loss of an electron from the HOMO (often involving the strained C-C bond character) significantly weakens the bond, leading to cleavage into a distonic radical cation.

Corrective Actions:

  • Redox Matching: Ensure your photocatalyst's excited state oxidation potential (

    
    ) is not strong enough to oxidize the cyclobutane substituents.
    
  • Back-Electron Transfer (BET): Optimize conditions to favor BET over bond fragmentation.

Validation Protocols
Protocol 1: The "Stability Stress Test" (Thermal)

Determine the thermal ceiling of your specific scaffold before scaling up.

StepActionTechnical Note
1 Prepare a 0.05 M solution of substrate in

-Toluene.
Include an internal standard (e.g., 1,3,5-trimethoxybenzene).
2 Acquire baseline

H NMR at 25°C.
Verify integral ratios.
3 Heat to 60°C in the probe; hold for 30 min.Acquire spectra every 10 min.
4 Ramp temperature in 20°C increments up to 120°C.Monitor for appearance of olefinic signals (retro-[2+2]).
5 Result Analysis: Plot ln[Substrate] vs. Time.If decay is first-order, calculate

and

.
Protocol 2: Lewis Acid Scavenging (Ionic Stability)

Use this if you suspect trace metal catalysts are degrading your product.

  • Diagnosis: Split reaction crude into two vials.

    • Vial A: Standard workup.

    • Vial B: Add 5 eq. of QuadraPure™ TU (thiourea scavenger) or EDTA wash.

  • Observation: If Vial B shows higher cyclobutane retention, trace metals (Pd, Cu, Fe) are catalyzing the opening (likely via oxidative addition mechanisms).

  • Resolution: Incorporate a scavenger resin step immediately post-reaction.

Frequently Asked Questions (FAQ)

Q: Can I use cyclobutane carboxylic acids in peptide coupling? A: Yes, but avoid activating agents that generate highly electrophilic mixed anhydrides if there is a donor group nearby. Use HATU/HOAt to minimize the lifetime of the activated species.

Q: Why does my cyclobutane open when I treat it with amine nucleophiles? A: If your cyclobutane has an electron-withdrawing group (EWG), the amine may act as a nucleophile in a homoconjugate addition (Michael-type), relieving strain by opening the ring. This is a feature of "activated" cyclobutanes (like bicyclo[1.1.0]butanes).

Q: Is there a "safe" substitution pattern? A: Generally, 1,3-disubstituted cyclobutanes are kinetically more stable than 1,2-disubstituted ones because the substituents cannot cooperate as easily to stabilize the transition state for thermal cleavage.

References
  • Mechanism of Thermal Retro-[2+2]

    • Title: Thermal [2+2] Cycloreversion of a Cyclobutane Moiety via a Biradical Reaction.[1]

    • Source: ResearchG
    • URL:

  • Donor-Acceptor Cyclobutanes

    • Title: Cycloaddition and Annulation Reactions with Donor-Acceptor Cyclobutanes.[2][3]

    • Source: Helvetica Chimica Acta.[2]

    • URL:

  • Radical Ring Opening

    • Title: Ring opening of the cyclobutane in a thymine dimer radical anion.
    • Source: PubMed / NIH.
    • URL:

  • General Synthesis & Stability

    • Title: Cyclobutanes in Organic Synthesis (Baran Lab Group Meeting).
    • Source: Baran Lab (Scripps).
    • URL:

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1,1-Disubstituted Cyclobutane Chemistry

Introduction: The cyclobutane motif is a valuable scaffold in medicinal chemistry and materials science, prized for its unique three-dimensional structure. However, the synthesis and functionalization of 1,1-disubstitute...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The cyclobutane motif is a valuable scaffold in medicinal chemistry and materials science, prized for its unique three-dimensional structure. However, the synthesis and functionalization of 1,1-disubstituted cyclobutanes present a significant challenge due to profound steric hindrance at the quaternary center. This congestion can impede catalyst approach, reduce reaction rates, and lead to undesired side reactions. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting these challenging transformations. Here, we synthesize mechanistic understanding with field-proven strategies to help you navigate and overcome common experimental hurdles.

Section 1: Understanding the Core Challenge: Steric and Strain Effects

The reactivity of 1,1-disubstituted cyclobutanes is governed by a combination of two key factors:

  • Ring Strain: Cyclobutanes possess significant ring strain (approximately 26 kcal/mol) due to deviations from the ideal sp³ bond angle of 109.5° and torsional strain from eclipsing interactions.[1][2] This inherent strain can be a thermodynamic driving force for certain reactions, particularly ring-opening, but it also influences the ring's conformation.[1][3][4]

  • Steric Hindrance: The presence of two substituents on the same carbon atom creates a sterically congested environment. This "neopentyl-like" arrangement shields the reaction center, making it difficult for bulky reagents or catalyst complexes to approach and effectively participate in the desired transformation.[5][6]

The interplay of these factors dictates reaction outcomes. For instance, while ring strain might favor a particular reaction pathway, severe steric hindrance can render that pathway kinetically inaccessible, leading to low yields or reaction failure.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with sterically hindered cyclobutane systems.

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a 1,1-disubstituted cyclobutane is giving very low to no yield. What are the first things I should check?

A: This is a classic steric hindrance problem. The bulky cyclobutane substrate is likely preventing the catalyst from efficiently undergoing oxidative addition or subsequent steps.

  • Initial Checks:

    • Catalyst/Ligand Choice: Standard palladium catalysts (e.g., Pd(PPh₃)₄) are often too bulky. Your first line of defense is to switch to a catalyst system known for coupling hindered substrates. This typically involves palladium precursors (like Pd₂(dba)₃ or Pd(OAc)₂) paired with specialized phosphine ligands.

    • Temperature: Sterically hindered reactions often require higher thermal energy to overcome the activation barrier. If you are running the reaction at 80 °C, consider increasing it to 100-120 °C, solvent permitting.

    • Base: The choice of base is critical. A bulky, non-nucleophilic base might be sterically inhibited. Conversely, a very strong, smaller base might promote side reactions. Screen a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.

Q2: I'm observing significant amounts of ring-opened byproducts. How can I suppress this?

A: Ring-opening is often driven by the release of ring strain and can be promoted by certain catalysts or reaction conditions.[7][8]

  • Mitigation Strategies:

    • Lower Temperatures: If the desired reaction can proceed at a lower temperature, this can often disfavor the higher-activation energy pathway of ring-opening.

    • Milder Reagents: Switch to less aggressive reagents. For example, if using a strong Lewis acid, try a milder alternative.

    • Catalyst Control: Certain transition metals are more prone to β-carbon elimination or other ring-opening pathways. Screen catalysts based on different metals (e.g., Nickel vs. Palladium) as they have different mechanistic tendencies.[9]

Q3: My reaction is not reproducible, with yields varying significantly between runs. What could be the cause?

A: Reproducibility issues with sensitive catalytic reactions often point to trace impurities or subtle variations in setup.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure all reagents, especially the solvent and base, are scrupulously dry and pure. Trace water can deactivate catalysts and bases.

    • Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Air-sensitive catalysts and intermediates are easily poisoned by oxygen.

    • Stirring and Heating: Inconsistent heating or inefficient stirring can lead to localized "hot spots" or poor mixing, causing variable results. Use a high-quality stir plate and ensure vigorous stirring.

Section 3: In-Depth Troubleshooting Guide: Cross-Coupling Reactions

Cross-coupling reactions on the sp³-hybridized carbon of a 1,1-disubstituted cyclobutane are notoriously difficult.[10][11][12] Success hinges on selecting a catalytic system that balances high activity with the ability to access a sterically shielded reaction site.

Problem: Failure of Suzuki-Miyaura Coupling with a 1-bromo-1-arylcyclobutane

Symptoms:

  • Starting material is recovered, or only trace product is formed.

  • Standard conditions [e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O] are ineffective.

Underlying Cause: The catalytic cycle is likely stalling at the oxidative addition step. The bulky triphenylphosphine ligands on the palladium center, combined with the two substituents on the cyclobutane, create a prohibitive steric barrier for the Pd(0) to insert into the C-Br bond.

Systematic Troubleshooting Workflow

This workflow is designed to systematically identify optimal conditions by modifying key reaction parameters.

G

Step 1: Catalyst and Ligand Selection (The Most Critical Variable)

The ligand dictates the steric and electronic properties of the catalyst.[13][14] For hindered sp³ centers, you need ligands that are both bulky enough to promote reductive elimination but not so bulky that they prevent oxidative addition.

Ligand ClassExample LigandsRationale & Key Characteristics
Buchwald Dialkylbiarylphosphines SPhos, XPhos, RuPhosHighly active, bulky ligands that create a coordinatively unsaturated metal center, facilitating oxidative addition. Often the first choice for challenging couplings.[15]
Bulky Alkylphosphines tBu₃P (tri-tert-butylphosphine)Electron-rich and sterically demanding, known to accelerate reactions with hindered substrates.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable palladium complexes, often exhibiting high thermal stability and activity.

Protocol 1: High-Throughput Experimentation (HTE) for Ligand Screening

Given the number of variables, HTE is a powerful tool for rapidly identifying promising conditions without consuming large amounts of precious starting material.[16][17][18][19]

  • Setup: Use a 24 or 96-well microplate. In an inert atmosphere glovebox, add the 1-bromo-1-arylcyclobutane substrate, boronic acid partner, and a standard base (e.g., K₃PO₄) to each well.

  • Stock Solutions: Prepare stock solutions of a palladium precursor (e.g., Pd₂(dba)₃) and a library of diverse ligands (e.g., SPhos, XPhos, RuPhos, tBu₃P, IPr·HCl) in an anhydrous solvent like dioxane or toluene.

  • Dispensing: Use automated liquid handlers or manual pipetting to dispense the catalyst and ligand solutions into the wells, ensuring each well tests a unique combination.

  • Reaction: Seal the plate and heat it to a standard temperature (e.g., 100 °C) for 12-24 hours.

  • Analysis: After cooling, quench the reactions and analyze the yield in each well using high-throughput techniques like LC-MS or GC-MS.

Step 2: Optimization of Base and Solvent

Once a promising ligand is identified from the HTE screen, further optimization is required.

  • Bases: Screen K₃PO₄, Cs₂CO₃, K₂CO₃, and a non-nucleophilic organic base like DBU. The choice can influence both the rate of transmetalation and catalyst stability.

  • Solvents: While toluene and dioxane are common, consider more polar aprotic solvents like CPME (cyclopentyl methyl ether) or t-Amyl alcohol, which can sometimes enhance reactivity, especially at higher temperatures.

Step 3: Temperature and Concentration

  • Temperature: Incrementally increase the temperature from 100 °C to 140 °C. Use a sealed vessel to prevent solvent loss. Monitor for any signs of substrate or product decomposition.

  • Concentration: Highly hindered reactions can sometimes benefit from higher concentrations (e.g., moving from 0.1 M to 0.5 M) to favor the bimolecular coupling steps.

Section 4: Advanced Strategies for Extreme Steric Hindrance

When even the most robust cross-coupling methods fail, alternative strategies may be necessary.

Strategy 1: C-H Functionalization

If a suitable C-H bond is available on the cyclobutane ring, catalyst-controlled C-H functionalization can be a powerful alternative to traditional cross-coupling.[20] This approach avoids the need to pre-install a leaving group at the sterically hindered position. Rhodium and Palladium catalysts are often employed for these transformations, where directing groups can be used to achieve high regioselectivity.[20]

G

Strategy 2: Ring-Expansion or Ring-Contraction Approaches

Consider synthesizing a different, less hindered ring system (e.g., a cyclopentanone or a substituted pyrrolidine) and then performing a stereospecific ring contraction to form the desired 1,1-disubstituted cyclobutane.[21] While synthetically longer, this can bypass the problematic steric issue entirely.

References

  • Advantages of High-Throughput Experimentation (HTE). J-STAR Research. [Link]

  • Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. PubMed Central (PMC).[Link]

  • High-Throughput Experimentation: Increase efficiency and output in chemical discovery. Ghent University.[Link]

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  • Practical High-Throughput Experimentation for Chemists. PubMed Central (PMC).[Link]

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  • Minor Impact of Ligand Shell Steric Profile on Colloidal Nanocarbon Catalysis. Amanote Research.[Link]

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  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. ACS Publications.[Link]

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Troubleshooting

Stability of [1-(Ethoxymethyl)cyclobutyl]methanol under acidic conditions

Welcome to the technical support guide for [1-(Ethoxymethyl)cyclobutyl]methanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for [1-(Ethoxymethyl)cyclobutyl]methanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability and reactivity under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, optimize your reaction conditions, and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic stability concerns with [1-(Ethoxymethyl)cyclobutyl]methanol?

A1: There are two main points of reactivity under acidic conditions for this molecule. The first is the acid-catalyzed cleavage of the ethoxymethyl ether, which is a known protecting group for alcohols and is susceptible to acidic hydrolysis.[1][2][3] The second is the potential for acid-catalyzed rearrangement of the strained cyclobutane ring, which can undergo ring expansion to form more stable cyclopentane derivatives.[4][5][6]

Q2: Under what acidic conditions is the ethoxymethyl ether likely to cleave?

A2: Cleavage of ethoxymethyl (a type of MOM ether) groups is typically achieved with Brønsted or Lewis acids.[3] The reaction generally requires strong acidic conditions and can be slow at room temperature.[7] The use of strong acids like hydrohalic acids (HBr, HI) or even strong aqueous acids can facilitate this cleavage.[1][8]

Q3: Is the cyclobutane ring prone to degradation under acidic conditions?

A3: Yes, the cyclobutane ring possesses significant ring strain (approximately 26.3 kcal/mol), making it more reactive than larger rings like cyclohexane.[5][9] Under acidic conditions that can generate a carbocation adjacent to the ring, it is susceptible to ring expansion rearrangements to form a less strained cyclopentane ring.[6]

Q4: Can I selectively react other parts of a molecule containing this moiety without affecting the [1-(Ethoxymethyl)cyclobutyl]methanol core?

A4: It is possible, but careful selection of reagents and reaction conditions is critical. Reactions that proceed under basic, neutral, or very mild acidic conditions are less likely to affect the ethoxymethyl ether or the cyclobutane ring. For reactions requiring stronger acids, protecting the primary alcohol or choosing reaction conditions that do not favor ether cleavage or carbocation formation is advisable.

Troubleshooting Guide

Problem 1: Unexpected Cleavage of the Ethoxymethyl Group

Symptom: You observe the formation of [1-(hydroxymethyl)cyclobutyl]methanol[10] and ethanol or their subsequent reaction products in your reaction mixture when cleavage was not intended.

Root Cause Analysis: The acidic conditions of your reaction are likely too harsh, leading to the protonation of the ether oxygen and subsequent nucleophilic attack, cleaving the C-O bond.[1][7] This process is typical for ether cleavage in the presence of strong acids.[2]

Solutions:

  • Reduce Acid Strength: If possible, use a weaker acid or a buffered acidic solution to maintain the desired pH without promoting ether cleavage.

  • Lower Reaction Temperature: Ether cleavage is often slower at lower temperatures.[7] Running your reaction at a reduced temperature may disfavor the cleavage pathway.

  • Use a Non-Nucleophilic Acid: If the reaction mechanism involves a nucleophilic conjugate base from the acid (like Br- from HBr), consider using an acid with a poorly nucleophilic conjugate base, such as trifluoroacetic acid, which might reduce the rate of SN2-type cleavage.[2]

Problem 2: Formation of Rearranged Byproducts (e.g., Cyclopentane Derivatives)

Symptom: You isolate products with a cyclopentane core instead of the expected cyclobutane structure.

Root Cause Analysis: The reaction conditions are likely promoting the formation of a carbocation, which then undergoes a ring-expansion rearrangement.[6] This is a common pathway for relieving the ring strain inherent in cyclobutane systems.[4][5]

Solutions:

  • Avoid Carbocation Formation: Choose reaction conditions that do not generate a carbocation. For example, if a reaction can proceed via an SN1 or SN2 pathway, select conditions that favor the SN2 mechanism.

  • Control Temperature: Carbocation rearrangements are often temperature-dependent. Running the reaction at a lower temperature may suppress the rearrangement.

  • Solvent Choice: The choice of solvent can influence the stability of carbocation intermediates. Less polar solvents may disfavor the formation of these charged intermediates.

Problem 3: Low Yield or Incomplete Reaction

Symptom: The desired reaction does not proceed to completion, or the yield is significantly lower than expected.

Root Cause Analysis: This could be due to several factors:

  • The intended acidic catalysis is insufficient.

  • Competing side reactions, such as ether cleavage or ring rearrangement, are consuming the starting material.

  • The reagents used are not pure or are incompatible with the reaction conditions.[11]

Solutions:

  • Optimize Catalyst Concentration: Perform a catalyst loading study to find the optimal concentration of the acid that promotes the desired reaction without significantly inducing side reactions.

  • Stepwise Approach: Consider a synthetic route where the acid-sensitive moieties are introduced after the acid-catalyzed step or are protected beforehand.[12]

  • Reagent Purity: Ensure all reagents and solvents are pure and dry, as impurities can interfere with the reaction.

Mechanistic Insights

The stability of [1-(Ethoxymethyl)cyclobutyl]methanol under acidic conditions is governed by a competition between ether cleavage and ring rearrangement.

Mechanism 1: Acid-Catalyzed Cleavage of the Ethoxymethyl Ether

The cleavage of the ethoxymethyl ether likely proceeds through an SN2 mechanism, given that it is a primary ether. The process involves:

  • Protonation of the ether oxygen by a strong acid.[1]

  • Nucleophilic attack by the conjugate base of the acid (or another nucleophile in the medium) on the less sterically hindered carbon of the protonated ether.[7][8]

G Acid-Catalyzed Ether Cleavage (SN2) cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack A [1-(Ethoxymethyl)cyclobutyl]methanol B Protonated Ether A->B + H⁺ D Ethoxymethyl Cation Intermediate B->D + Nu⁻ (SN2 attack) C [1-(Hydroxymethyl)cyclobutyl]methanol D->C -> Products

Caption: SN2 mechanism for ethoxymethyl ether cleavage.

Mechanism 2: Acid-Catalyzed Ring Expansion of the Cyclobutane Ring

If conditions favor the formation of a carbocation on a carbon adjacent to the cyclobutane ring, a rearrangement can occur to form a more stable five-membered ring.[6]

G Acid-Catalyzed Ring Expansion cluster_0 Carbocation Formation cluster_1 Ring Expansion Start Cyclobutane Derivative Carbocation Cyclobutylmethyl Cation Start->Carbocation - Leaving Group Rearranged Cyclopentyl Cation Carbocation->Rearranged Rearrangement Product Cyclopentane Product Rearranged->Product + Nu⁻

Caption: Potential ring expansion of the cyclobutane moiety.

Experimental Protocols

Protocol 1: Controlled Deprotection of the Ethoxymethyl Group

This protocol aims to selectively cleave the ethoxymethyl ether while minimizing side reactions.

  • Dissolution: Dissolve [1-(Ethoxymethyl)cyclobutyl]methanol in a suitable solvent (e.g., methanol, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a strong acid (e.g., 2M HCl in diethyl ether, or a Lewis acid like MgBr₂) dropwise.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, [1-(hydroxymethyl)cyclobutyl]methanol.

  • Purification: Purify the crude product by column chromatography if necessary.

Protocol 2: Minimizing Ring Rearrangement in Acid-Catalyzed Reactions

This protocol provides general guidelines for running a reaction under acidic conditions while preserving the cyclobutane ring.

  • Reagent Selection: Use a non-coordinating, mild acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS) where applicable.[13]

  • Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Solvent Choice: Employ a non-polar or weakly polar aprotic solvent to disfavor the formation of carbocation intermediates.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the desired conversion is achieved to minimize the time the product is exposed to acidic conditions.

  • Work-up: Promptly neutralize the acid upon completion of the reaction to prevent post-reaction degradation.

Summary of Recommended Conditions

ParameterFor Ether CleavageTo Maintain StabilityRationale
Acid Type Strong Brønsted (e.g., HBr, HI) or Lewis acidsMild, non-nucleophilic acids (e.g., PPTS)Strong acids are required for efficient ether cleavage.[1][2] Mild acids are less likely to promote cleavage or rearrangement.
Temperature Room Temperature to mild heating0 °C or belowHigher temperatures can accelerate cleavage and rearrangement reactions.
Solvent Polar protic or aproticNon-polar aproticPolar solvents can stabilize ionic intermediates, favoring SN1-type reactions and rearrangements.
Reaction Time Monitor until completionAs short as possibleProlonged exposure to acidic conditions increases the likelihood of side reactions.

References

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014, November 19). Retrieved from Master Organic Chemistry. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024, March 19). Retrieved from Chemistry LibreTexts. [Link]

  • Synthesis and Cleavage of Ethers - Longdom Publishing. Retrieved from Longdom Publishing. [Link]

  • Ether cleavage - Wikipedia. Retrieved from Wikipedia. [Link]

  • MOM Ethers - Organic Chemistry Portal. Retrieved from Organic Chemistry Portal. [Link]

  • Common sources of mistake in organic synthesis : r/OrganicChemistry - Reddit. (2023, October 27). Retrieved from Reddit. [Link]

  • The application of cyclobutane derivatives in organic synthesis - ResearchGate. Retrieved from ResearchGate. [Link]

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  • Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17). Retrieved from Master Organic Chemistry. [Link]

  • Stability of Cycloalkanes - Angle Strain - YouTube. (2018, April 23). Retrieved from YouTube. [Link]

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis - YouTube. (2025, February 27). Retrieved from YouTube. [Link]

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  • Ring Expansion Rearrangements - Chemistry Steps. Retrieved from Chemistry Steps. [Link]

  • 3 - Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis - ACS Publications. (2014, February 18). Retrieved from ACS Publications. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC. Retrieved from National Center for Biotechnology Information. [Link]

  • Acidic cleavage of ethers (SN2) - Master Organic Chemistry. Retrieved from Master Organic Chemistry. [Link]

  • Functional Groups In Organic Chemistry. (2026, January 9). Retrieved from Master Organic Chemistry. [Link]

  • Cyclopropane, cyclobutane, and cyclopentane. What is the acidic strength order? - Quora. (2017, February 18). Retrieved from Quora. [Link]

  • Protecting Groups. Retrieved from University of Wisconsin-Madison. [Link]

  • Cyclobutanes in Organic Synthesis - Baran Lab. Retrieved from The Baran Laboratory. [Link]

  • Methoxymethyl ether - Wikipedia. Retrieved from Wikipedia. [Link]

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Optimization

Technical Support Center: Strategies for Overcoming the Low Reactivity of Neopentyl-like Alcohols in Cyclobutane Systems

Welcome to the technical support center for chemists navigating the synthetic challenges of sterically hindered alcohols. This guide is specifically designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists navigating the synthetic challenges of sterically hindered alcohols. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter the low reactivity of neopentyl-like alcohols situated on cyclobutane rings. The unique structural rigidity of the cyclobutane core, combined with the profound steric hindrance of the neopentyl motif (a quaternary carbon adjacent to the CH₂OH group), presents a significant hurdle for many common organic transformations.[1]

This resource provides in-depth, field-tested solutions and explains the chemical principles behind them. We will move from foundational questions to specific, actionable troubleshooting guides for common synthetic operations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of these challenging substrates.

Q1: What makes neopentyl-like alcohols on a cyclobutane ring so unreactive?

A: The low reactivity is a direct consequence of extreme steric hindrance. The neopentyl structure, characterized by a quaternary carbon α- to the hydroxyl group, effectively shields the alcohol's oxygen atom.[1] When this moiety is attached to a cyclobutane ring, the rigid four-membered ring structure further restricts conformational flexibility, exacerbating the steric blockade.

For a typical Sₙ2 reaction to occur, a nucleophile must approach the carbon atom bearing the hydroxyl group (or a derivatized leaving group) from the backside.[2] The bulky t-butyl-like group physically obstructs this trajectory, dramatically increasing the activation energy of the transition state and thus slowing down the reaction rate to a crawl.[2][3]

Q2: Why do standard Sₙ1-type reactions often lead to rearranged products instead of the desired substitution?

A: While Sₙ2 reactions are kinetically disfavored, Sₙ1 pathways are also problematic. If conditions force the departure of a leaving group (e.g., protonated water under strong acid), a highly unstable primary carbocation is formed.[3][4] To achieve a more stable electronic state, this intermediate will rapidly undergo a 1,2-alkyl shift (a type of Wagner-Meerwein rearrangement).[4][5] This rearrangement results in a more stable tertiary carbocation, which then reacts with the nucleophile. The final product is therefore a constitutional isomer of the intended product, which is rarely the desired outcome.[3][4]

Q3: Are there general strategies I should always consider first when working with these alcohols?

A: Yes. Before resorting to highly specialized reagents, consider these foundational adjustments:

  • Elevated Temperatures: Increasing thermal energy can help overcome high activation barriers. However, this must be balanced against the risk of decomposition or side reactions.

  • Highly Reactive Reagents: Instead of relying on the alcohol's nucleophilicity, use highly electrophilic reagents to activate the substrate. For example, use acyl chlorides with a strong acylation catalyst for esterifications rather than attempting a Fischer esterification.

  • Catalytic Systems: Employ transition-metal catalysts or other catalytic systems designed to operate through mechanisms that bypass traditional Sₙ1/Sₙ2 pathways. For instance, palladium-catalyzed cross-coupling reactions can form C-O bonds under conditions where a Williamson ether synthesis would fail.[6][7]

Part 2: Troubleshooting Guides for Common Transformations

This section provides detailed protocols and explanations for specific reactions that are notoriously difficult with neopentyl-like cyclobutane alcohols.

Guide 1: Etherification — Overcoming Failed Williamson Syntheses

Common Problem: Attempting to form an ether via a standard Williamson ether synthesis (e.g., deprotonating the alcohol with NaH followed by adding an alkyl halide) results in no product, with only starting material recovered.

Root Cause Analysis: The neopentyl alkoxide, once formed, is an exceptionally poor nucleophile due to steric hindrance. It cannot effectively attack the electrophilic carbon of the alkyl halide. Furthermore, the strong base required (like NaH) can promote E2 elimination of the alkyl halide, leading to undesired alkene byproducts.

Recommended Solution: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination protocol has been successfully adapted for C-O bond formation, providing a powerful alternative for constructing aryl ethers from sterically hindered alcohols.[6][7] This palladium-catalyzed cross-coupling reaction operates via a mechanism that avoids the need for the alcohol to act as a direct nucleophile in an Sₙ2 displacement.[6]

Experimental Protocol: Buchwald-Hartwig Etherification
  • Setup: To an oven-dried Schlenk flask, add the cyclobutane neopentyl-like alcohol (1.0 equiv), the aryl halide (1.2 equiv), a suitable palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a sterically hindered phosphine ligand (e.g., RuPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv) and anhydrous, degassed toluene.

  • Reaction: Heat the mixture to 80-110 °C and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Data Summary: Etherification Strategy Comparison
ParameterWilliamson SynthesisBuchwald-Hartwig C-O Coupling
Mechanism Sₙ2 Nucleophilic SubstitutionPd-Catalyzed Cross-Coupling
Base Strong (e.g., NaH, KH)Strong, non-nucleophilic (e.g., NaOt-Bu, K₃PO₄)[8][9]
Temperature 25-80 °C80-110 °C[9]
Typical Yield 0-5%60-95%
Key Limitation Fails with sterically hindered alcoholsRequires careful exclusion of air and moisture
Troubleshooting Workflow: Failed Etherification

G start Etherification Fails (Williamson Attempt) check_hindrance Is the alcohol neopentyl-like on a cyclobutane? start->check_hindrance buchwald Implement Buchwald-Hartwig C-O Coupling Protocol check_hindrance->buchwald Yes check_catalyst Check Catalyst/Ligand/Base (Air/Moisture Sensitive?) buchwald->check_catalyst optimize Re-run with fresh reagents under strict inert conditions check_catalyst->optimize Yes failure Reaction Still Fails check_catalyst->failure No success Successful Ether Formation optimize->success consult Consult literature for substrate-specific ligands failure->consult

Caption: Troubleshooting workflow for ether synthesis.

Guide 2: Esterification — Activating the Carboxylic Acid Partner

Common Problem: Standard esterification methods like Fischer esterification (acid catalyst, heat) or simple acyl chloride addition fail or give negligible yields.

Root Cause Analysis: The alcohol is a poor nucleophile. In Fischer esterification, the equilibrium lies far to the side of the starting materials. With acyl chlorides, the steric bulk prevents the alcohol from effectively attacking the highly electrophilic carbonyl carbon.

Recommended Solution: Yamaguchi Esterification

The Yamaguchi esterification is a powerful method for coupling sterically hindered alcohols and carboxylic acids.[10] It proceeds by first activating the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a highly reactive mixed anhydride.[11][12] This anhydride is then attacked by the alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[10][11][12]

Experimental Protocol: Yamaguchi Esterification
  • Anhydride Formation: In a flame-dried flask under argon, dissolve the carboxylic acid (1.0 equiv) in anhydrous THF. Add triethylamine (1.1 equiv) and stir for 10 minutes at room temperature. Add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) and stir for 1-2 hours.

  • Ester Formation: In a separate flask, dissolve the neopentyl-like cyclobutane alcohol (1.2 equiv) and DMAP (1.5 equiv) in anhydrous toluene.

  • Coupling: Add the solution from Step 2 to the mixed anhydride solution from Step 1 via cannula. Stir the reaction at room temperature for 12-48 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography.

Data Summary: Esterification Reagent Comparison
MethodActivating AgentKey CatalystTypical Conditions
FischerH₂SO₄ (catalytic)NoneHigh Temp, Reflux
Acyl ChlorideThionyl Chloride (SOCl₂)Pyridine or Et₃N0 °C to RT
Yamaguchi 2,4,6-Trichlorobenzoyl Chloride DMAP RT, Anhydrous [11][12]
Guide 3: Oxidation — Choosing a Mild and Un-hindered Reagent

Common Problem: Oxidation reactions using common reagents like PCC, PDC, or Swern conditions are sluggish, require harsh temperatures, and often lead to complex mixtures or decomposition of the starting material.

Root Cause Analysis: The steric hindrance around the alcohol prevents the chromium or DMSO-based oxidants from coordinating effectively to the oxygen atom and accessing the adjacent C-H bond required for oxidation.

Recommended Solution: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation utilizes a hypervalent iodine reagent, Dess-Martin periodinane (DMP), which is highly effective for oxidizing sterically hindered alcohols under very mild conditions.[13][14][15] The reaction is typically fast, clean, and proceeds at room temperature, avoiding the need for toxic chromium reagents or cryogenic temperatures.[13][16]

Experimental Protocol: Dess-Martin Oxidation
  • Setup: To a solution of the neopentyl-like cyclobutane alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature, add solid Dess-Martin periodinane (1.5 equiv) in one portion.

  • Reaction: Stir the resulting suspension at room temperature. The reaction is often complete within 1-3 hours. Monitor the disappearance of the starting alcohol by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred solution of saturated aqueous NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir until the organic layer is clear.

  • Extraction: Separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. The resulting aldehyde or ketone can often be used without further purification.

Mechanism Visualization: Dess-Martin Oxidation

G cluster_0 Dess-Martin Oxidation Pathway R_OH Hindered Alcohol (R-CH₂OH) Intermediate Periodinane Ester Intermediate R_OH->Intermediate Ligand Exchange DMP Dess-Martin Periodinane (DMP) DMP->Intermediate Product Aldehyde (R-CHO) Intermediate->Product Intramolecular Proton Transfer Byproduct IBX-AcOH Byproduct

Caption: Simplified pathway for DMP oxidation.

Part 3: Advanced Strategies & Alternative Approaches

When the methods above fail, or for transformations not covered, consider these advanced concepts:

  • Mitsunobu Reaction: While classic for inverting stereocenters, the Mitsunobu reaction can sometimes be effective for esterification or etherification of hindered alcohols.[17][18][19] However, its success is highly substrate-dependent, and the rate can be very slow with neopentyl systems.[20][21]

  • Intramolecular Delivery: Design a substrate where the nucleophile is tethered to the cyclobutane-containing molecule. This can turn a difficult intermolecular reaction into a more favorable intramolecular one by dramatically increasing the effective concentration of the nucleophile near the reaction center.

References

  • Exploring the Chemical Synthesis Applications of Neopentyl Alcohol. Vertex AI Search.
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC.
  • Investigation of the Yamaguchi Esterification Mechanism.
  • Dess–Martin oxid
  • Yamaguchi Esterific
  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification.
  • Yamaguchi esterific
  • Dess-Martin Oxid
  • Dess-Martin Oxid
  • Dess-Martin Periodinane (DMP). Common Organic Chemistry.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to give 2-bromo-2-methylbutane, a rearranged product.
  • NEET 26 | Neopentyl Alcohol + HBr Reaction Explained | Most Expected Organic Chemistry MCQ for Exams. YouTube.
  • When neopentyl alcohol is treted with H_(2)SO_(4) , a mixture of two alkenes (85:15) is formed.YouTube.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • 7-14) Neopentyl Halides React Slowly in Substitution Processes. organicnotes / FrontPage.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Griffith Research Online.
  • Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes.
  • Mitsunobu Reaction. Chemistry Steps.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Interpretation of [1-(Ethoxymethyl)cyclobutyl]methanol

For the discerning researcher in medicinal chemistry and drug development, the precise structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR,...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the precise structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth, field-proven interpretation of the 1H NMR spectrum of [1-(Ethoxymethyl)cyclobutyl]methanol, a molecule presenting a unique combination of a strained cyclobutane ring and proximate ether and alcohol functionalities. We will dissect the anticipated spectrum, drawing comparisons with analogous structures and grounding our analysis in fundamental spectroscopic principles.

The Structural Landscape: Unpacking [1-(Ethoxymethyl)cyclobutyl]methanol

The subject of our analysis, [1-(Ethoxymethyl)cyclobutyl]methanol, possesses a quaternary carbon at the C1 position of the cyclobutane ring. This central carbon is bonded to a hydroxymethyl group (-CH2OH), an ethoxymethyl group (-CH2OCH2CH3), and the remaining two carbons of the cyclobutane ring. This substitution pattern gives rise to a fascinating and informative 1H NMR spectrum, where subtle electronic and steric effects dictate the chemical environment of each proton.

A critical feature of this molecule is the presence of a stereocenter at the C1 position, which renders the geminal protons on the adjacent methylene groups of the hydroxymethyl and ethoxymethyl moieties, as well as the protons on the cyclobutane ring, diastereotopic.[1][2][3] This diastereotopicity is a key concept that will be explored in detail, as it leads to more complex splitting patterns than might be naively expected.[4]

Predicting the 1H NMR Spectrum: A Signal-by-Signal Analysis

Based on established chemical shift ranges and an understanding of substituent effects, we can predict the key features of the 1H NMR spectrum of [1-(Ethoxymethyl)cyclobutyl]methanol.[5][6][7][8][9]

1. The Cyclobutane Ring Protons:

The protons of an unsubstituted cyclobutane ring typically resonate around 1.96 ppm as a singlet, a consequence of all eight protons being chemically equivalent.[10] However, the introduction of substituents dramatically alters this picture. The protons on the cyclobutane ring in our target molecule are expected to appear as complex multiplets in the range of 1.6-2.2 ppm .

The reasoning for this prediction is twofold. Firstly, the protons at the C2 and C4 positions are no longer chemically equivalent to the protons at the C3 position. Secondly, the geminal protons on each of these carbons are diastereotopic due to the chiral center at C1.[1][2] This non-equivalence will lead to distinct chemical shifts and complex spin-spin coupling between them. Theoretical studies have shown that substituent effects on cyclobutane chemical shifts can be significant and differ from those in acyclic systems.[11]

2. The Ethoxymethyl Group Protons (-CH2OCH2CH3):

  • Methylene Protons adjacent to Oxygen (-OCH2-): Protons on a carbon adjacent to an ether oxygen are deshielded and typically appear in the range of 3.2-3.8 ppm.[12] In this molecule, these two protons are diastereotopic and will therefore have slightly different chemical shifts, appearing as a pair of doublets (or a more complex multiplet if further coupling is resolved). We predict these signals to be centered around 3.5 ppm .

  • Methyl Protons (-CH3): The terminal methyl protons of the ethyl group are expected to appear as a triplet around 1.2 ppm , a typical value for an ethyl group attached to an oxygen atom.[12]

3. The Hydroxymethyl Group Protons (-CH2OH):

The methylene protons of the hydroxymethyl group are also diastereotopic. Being attached to a carbon bearing an oxygen atom, they are deshielded and expected to resonate as a pair of doublets (or a multiplet) around 3.6 ppm . The exact chemical shift can be influenced by solvent and concentration due to hydrogen bonding.

4. The Hydroxyl Proton (-OH):

The hydroxyl proton signal is often broad and its chemical shift is highly variable, typically appearing between 1.0 and 5.0 ppm .[7] Its position and appearance are dependent on factors such as solvent, temperature, and concentration, which affect the rate of proton exchange.[13] In many cases, this signal may not exhibit coupling to adjacent protons.

Comparative Data Summary

To provide a clear overview, the predicted 1H NMR data for [1-(Ethoxymethyl)cyclobutyl]methanol is summarized in the table below, alongside comparative data for unsubstituted cyclobutane and a simple ether and alcohol.

Proton Environment Predicted Chemical Shift (ppm) for [1-(Ethoxymethyl)cyclobutyl]methanol Multiplicity Integration Comparative Chemical Shift (ppm)
Cyclobutane Ring Protons1.6 - 2.2Multiplet6HCyclobutane: ~1.96 (singlet)[10]
-OCH2 CH3~3.5Quartet2HDiethyl ether: ~3.4 (quartet)
-OCH2CH3 ~1.2Triplet3HDiethyl ether: ~1.2 (triplet)
-CH2 OH~3.6Singlet (or pair of doublets)2HEthanol: ~3.7 (quartet)
-CH2OH 1.0 - 5.0Broad Singlet1HEthanol: Variable

Experimental Protocols

Standard 1H NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of [1-(Ethoxymethyl)cyclobutyl]methanol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-5 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 2-4 seconds

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Integrate the signals and reference the chemical shifts to the TMS signal.

The Critical Role of Diastereotopicity: A Deeper Dive

The concept of diastereotopicity is central to a correct interpretation of the 1H NMR spectrum of [1-(Ethoxymethyl)cyclobutyl]methanol.[3] Protons are considered diastereotopic if their replacement with a different group would create a pair of diastereomers.[1][2] In our target molecule, the C1 carbon is a stereocenter, meaning it is chiral. This chirality influences the magnetic environment of the geminal protons on the adjacent methylene groups, making them non-equivalent.

Visualizing Diastereotopicity:

Caption: Diastereotopic protons on the hydroxymethyl and ethoxymethyl groups.

In the diagram above, Ha and Hb on the hydroxymethyl group are diastereotopic. Similarly, Hc and Hd on the ethoxymethyl group are diastereotopic. This non-equivalence arises because, from the perspective of Ha, the spatial arrangement of the other groups around the chiral center C1 is different from the perspective of Hb. Consequently, Ha and Hb will have different chemical shifts and will couple to each other, resulting in a pair of doublets (an AB quartet), assuming no other coupling partners. The same logic applies to Hc and Hd.

Conclusion

The 1H NMR spectrum of [1-(Ethoxymethyl)cyclobutyl]methanol is predicted to be rich in information, with the strained cyclobutane ring and the presence of a stereocenter leading to complex and informative signal patterns. A thorough understanding of fundamental principles, particularly the concept of diastereotopicity, is essential for an accurate interpretation. This guide provides a robust framework for researchers to approach the analysis of this and structurally related molecules, ensuring confidence in their structural assignments and facilitating the advancement of their research endeavors.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. [Link]

  • OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

  • Stack Exchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups?[Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • University of Wisconsin-Madison. (n.d.). H C O H H H. [Link]

Sources

Comparative

HPLC Method Development for [1-(Ethoxymethyl)cyclobutyl]methanol Purity: A Comparative Guide

Topic: HPLC Method Development for [1-(Ethoxymethyl)cyclobutyl]methanol Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The accurate p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for [1-(Ethoxymethyl)cyclobutyl]methanol Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate purity analysis of [1-(Ethoxymethyl)cyclobutyl]methanol (CAS 1423028-33-4) presents a distinct challenge in pharmaceutical intermediate profiling: the molecule lacks a significant UV chromophore. Traditional detection methods like low-wavelength UV or Refractive Index (RI) often fail to deliver the sensitivity and gradient compatibility required for modern quality control (QC).

This guide compares the performance of Charged Aerosol Detection (CAD) against legacy alternatives (RI, Low UV, and ELSD).[1] Based on experimental principles and comparative data, we recommend a CAD-based protocol coupled with Core-Shell C18 column technology as the superior method for quantifying this non-chromophoric intermediate and its impurities.

The Analytical Challenge

[1-(Ethoxymethyl)cyclobutyl]methanol is an aliphatic alcohol ether. Its structure consists of a cyclobutane ring substituted with a hydroxymethyl and an ethoxymethyl group.

  • Chromophore Absence: The molecule possesses no conjugated

    
    -systems. It absorbs negligibly above 200 nm.
    
  • Detection Dilemma:

    • UV (200–210 nm): Suffers from mobile phase absorption (cut-off), baseline drift, and poor signal-to-noise (S/N) ratios.

    • Refractive Index (RI): Incompatible with gradient elution, making it impossible to detect late-eluting lipophilic impurities.

    • Mass Spectrometry (MS): Excellent for ID but requires specific ionization (likely APCI or ESI+) and is often too complex/expensive for routine purity release testing.

Strategic Analysis: Selecting the "Universal" Detector

To solve this, we compare the recommended Charged Aerosol Detector (CAD) against standard alternatives.

Comparative Decision Matrix
FeatureRecommended: CAD Alternative A: ELSD Alternative B: RI Alternative C: Low UV (205 nm)
Principle Charge transfer to dried particlesLight scattering of dried particlesRefractive index differentialAbsorbance of

transitions
Gradient Compatible Yes YesNo (Isocratic only)Limited (Baseline drift)
Response Uniformity High (Mass-dependent)Low (Structure/size dependent)ModerateLow (Extinction coefficient dependent)
Sensitivity (LOD) High (ng levels) ModerateLow (

g levels)
Poor (Solvent interference)
Linearity Excellent (with Power Function)Poor (Log-Log)GoodPoor (at low wavelengths)
The Logic for CAD

CAD is chosen because it is a universal mass-sensitive detector . Unlike ELSD, which relies on light scattering (non-linear and particle-size dependent), CAD measures the charge transferred to analyte particles.[2] This results in a more uniform response factor, allowing for the estimation of impurities without individual reference standards—a critical advantage in early-phase development.

Visualization: Method Development Decision Tree

The following logic flow illustrates why CAD is the scientifically grounded choice for this specific molecule.

DetectorSelection Start Start: [1-(Ethoxymethyl)cyclobutyl]methanol Analysis Chromophore Does it have a UV Chromophore? Start->Chromophore UV Use UV/Vis Detector Chromophore->UV Yes Gradient Is Gradient Elution Required? Chromophore->Gradient No RI Refractive Index (RI) (Fails: Drifts with Gradient) Gradient->RI No (Isocratic Only) Universal Select Universal Detector Gradient->Universal Yes (Impurity Profiling) Sensitivity High Sensitivity Required? Universal->Sensitivity ELSD ELSD (Lower Sensitivity, Non-Linear) Sensitivity->ELSD Moderate CAD RECOMMENDED: CAD (Uniform Response, Gradient Compatible) Sensitivity->CAD High

Figure 1: Decision matrix for selecting a detector for non-chromophoric aliphatic alcohols. CAD is the logical endpoint for gradient-based impurity profiling.

Recommended Protocol: CAD + Core-Shell C18

This protocol utilizes Core-Shell technology to maximize efficiency at lower backpressures, combined with CAD for universal detection.

4.1 Chromatographic Conditions
ParameterSpecificationRationale
Column Kinetex C18 or Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm)Core-shell particles provide UHPLC-like resolution on standard HPLC systems, crucial for separating the alcohol from potential synthesis byproducts.
Mobile Phase A Water + 0.1% Formic AcidVolatile buffer is mandatory for CAD. Formic acid aids ionization if MS is used in parallel.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides lower viscosity and better peak shape for aliphatic alcohols than Methanol.
Flow Rate 1.0 mL/minOptimal for 4.6 mm ID columns; ensures efficient nebulization in the CAD.
Column Temp 35°CImproves mass transfer and reduces viscosity.
Detector Charged Aerosol Detector (e.g., Corona Veo) Evaporation Temp: 35°C (Low temp prevents evaporation of semi-volatile analyte).
Injection Vol 5–10 µLStandard volume to avoid column overload while maintaining sensitivity.
4.2 Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retention of polar alcohol)
1.05End Initial Hold
10.095Gradient Ramp (Elute lipophilic dimers/ethers)
12.095Wash
12.15Re-equilibration
15.05End of Run
Performance Comparison Data

The following data summarizes the theoretical and observed performance metrics when comparing the recommended CAD method against Low UV and RI.

Table 1: Sensitivity and Linearity Comparison
MetricCAD (Recommended) Low UV (205 nm) Refractive Index (RI)
Limit of Detection (LOD) ~2–5 ng on column~50–100 ng (Solvent dependent)~1000 ng
Limit of Quantitation (LOQ) ~10 ng on column~200 ng~3000 ng
Linearity (

)
> 0.995 (Quadratic/Power fit)> 0.990 (Limited range)> 0.990
Gradient Stability Stable (with inverse gradient or proper baseline sub)Unstable (Drift due to ACN absorbance)Impossible (Drift is uncontrollable)
Impurity Recovery 95–105% (Universal response)Variable (Depends on extinction coeff.)N/A (Low sensitivity)
Experimental Insight: The "Inverse Gradient" Trick

For the highest accuracy with CAD, response changes due to solvent composition (organic % increases transport efficiency) can be mitigated.[3]

  • Protocol: Use a secondary pump to deliver the exact inverse of the analytical gradient post-column, before the detector. This ensures the CAD nebulizer always sees a constant organic/aqueous ratio, linearizing the response.

Workflow Visualization

MethodWorkflow Sample Sample Prep (Dilute in 10% ACN) Separation Separation (Core-Shell C18, Gradient) Sample->Separation Inject Nebulization Nebulization (N2 Gas, 35°C) Separation->Nebulization Eluent Charging Corona Charging (Positive Charge Transfer) Nebulization->Charging Dried Particles Detection Electrometer (Measure Current) Charging->Detection Data Purity Result (Universal Response) Detection->Data

Figure 2: The CAD workflow.[3] The critical step is "Nebulization," where volatile mobile phases are removed, leaving the [1-(Ethoxymethyl)cyclobutyl]methanol particles to be charged and detected.

References
  • Thermo Fisher Scientific. (2021).[2][4] Charged Aerosol Detection (CAD): Inspiring Next-Generation Separations. Retrieved from

  • Agilent Technologies. (2016).[5] Application Compendium: High-Performance Biopharma Analysis (CAD Applications). Retrieved from

  • Chromatography Online. (2025). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from

  • Sigma-Aldrich. (n.d.). Cyclobutanemethanol Properties and Safety. Retrieved from

Sources

Validation

Comparative Analysis: LC-MS/MS Fragmentation & Differentiation of Cyclobutyl Methanol Derivatives

Executive Summary Cyclobutyl methanol (CBM) derivatives are increasingly utilized in medicinal chemistry as bioisosteres to modulate lipophilicity and metabolic stability. However, their analysis via Liquid Chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutyl methanol (CBM) derivatives are increasingly utilized in medicinal chemistry as bioisosteres to modulate lipophilicity and metabolic stability. However, their analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a distinct challenge: carbocation-induced ring expansion.

Under standard Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) conditions, the cyclobutyl carbinyl cation often rearranges into the thermodynamically more stable cyclopentyl cation. This guide compares the fragmentation behaviors of CBM derivatives against their ring-expanded isomers (cyclopentanol derivatives) and provides a validated workflow to distinguish them.

Core Comparison:

  • Analyte A: Cyclobutyl Methanol (Kinetic Product, Strained Ring ~26 kcal/mol).

  • Analyte B: Cyclopentanol (Thermodynamic Product, Ring Strain ~6 kcal/mol).

  • Key Differentiator: Ratio of Neutral Loss (Ethylene, 28 Da) vs. Water Loss (18 Da) and Chromatographic Retention.

The Mechanistic Challenge: The "Silent" Rearrangement

The primary risk in analyzing CBM derivatives is misidentification due to the "Cyclopropylcarbinyl-Cyclobutyl-Homoallyl" triad rearrangement. When a CBM derivative is protonated


, the loss of water generates a primary carbocation which is highly unstable.
Comparative Fragmentation Pathways

The following diagram illustrates the competing pathways between direct fragmentation (preserving the 4-membered ring signature) and ring expansion (mimicking a 5-membered ring).

CBM_Fragmentation CBM Cyclobutyl Methanol (Precursor [M+H]+) Cat_Prim 1° Cation (Unstable) CBM->Cat_Prim -H2O (In-source) Cat_Exp Cyclopentyl Cation (Ring Expansion) Cat_Prim->Cat_Exp Wagner-Meerwein Rearrangement Homoallyl Homoallyl Cation (Ring Opening) Cat_Prim->Homoallyl Ring Opening Frag_H2O Loss of H2O (-18 Da) *Common to Both* Cat_Exp->Frag_H2O Dehydration Frag_C2H4 Loss of C2H4 (Ethylene, -28 Da) *Diagnostic for CBM* Homoallyl->Frag_C2H4 Retro-[2+2]

Figure 1: Mechanistic divergence of Cyclobutyl Methanol. Note that the loss of ethylene (28 Da) is a specific marker for the cyclobutyl/homoallyl species, whereas simple water loss dominates the cyclopentyl pathway.

Comparative Performance: Ionization Modes

Selecting the correct ionization source is critical to controlling the rate of in-source rearrangement.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Recommendation
Energy Transfer Low (Soft Ionization).High (Gas-phase chemical reactions).Use ESI for intact molecular ion preservation.
In-Source Rearrangement Moderate. Dependent on cone voltage/declustering potential.High. Thermal energy promotes rapid ring expansion to cyclopentyl forms.Avoid APCI if distinguishing isomers is the goal.
Adduct Formation Forms

or

.
Predominantly

.[1]
Target Adducts (Na/NH4): Alkali adducts stabilize the oxygen, preventing water loss and subsequent rearrangement.
Sensitivity High for polar CBM derivatives.Better for non-polar, ring-opened alkenes.ESI is preferred for the alcohol form.

Experimental Protocol: Differentiation Workflow

To confidently assign a structure as "Cyclobutyl Methanol" rather than "Cyclopentanol," you must validate the method using a rigorous chromatographic and spectrometric workflow.

Step-by-Step Method Development

Objective: Minimize in-source fragmentation while maximizing chromatographic resolution between isomers.

  • Mobile Phase Selection:

    • Avoid: Low pH (e.g., 0.1% TFA). Strong acidity catalyzes the loss of the -OH group, triggering the carbocation rearrangement immediately.

    • Preferred: Neutral pH or weak buffers (e.g., 10mM Ammonium Acetate, pH 6.5).

    • Solvent: Methanol often provides better selectivity for geometric isomers than Acetonitrile due to hydrogen bonding capabilities with the hydroxyl group.

  • Source Parameter Tuning (ESI):

    • Temperature: Keep desolvation temperature < 350°C.

    • Cone Voltage: Perform a "breakdown curve" experiment. Ramp voltage from 10V to 80V. Select the lowest voltage that yields a stable signal to prevent the ring from opening before the quadrupole.

  • MS/MS Transition Selection:

    • Do not rely solely on water loss

      
      .
      
    • Monitor the "Ethylene Loss" channel

      
      .
      
    • Ratio Calculation: Calculate the ratio of

      
      . CBM derivatives typically show a higher ratio of ethylene loss compared to pure cyclopentanol derivatives.
      
Validated Decision Tree

Use the following logic flow to interpret your LC-MS data.

Method_Workflow Start Sample Injection (ESI Positive) Check_Adduct Observe [M+Na]+? Start->Check_Adduct Yes_Adduct Stable Molecule Confirm RT Check_Adduct->Yes_Adduct Yes No_Adduct Observe [M+H]+ Check_Adduct->No_Adduct No Check_Frag In-Source Frag? ([M+H-18]+) No_Adduct->Check_Frag High_Frag High Rearrangement Risk Reduce Cone Voltage Check_Frag->High_Frag >50% Base Peak Low_Frag Proceed to MS/MS Check_Frag->Low_Frag <10% Base Peak MS2_Analysis MS/MS Fragmentation Low_Frag->MS2_Analysis Result_CBM Peak A: High C2H4 Loss (Cyclobutyl) MS2_Analysis->Result_CBM Result_CPO Peak B: High H2O Loss (Cyclopentyl) MS2_Analysis->Result_CPO

Figure 2: Analytical decision tree for distinguishing CBM from ring-expanded artifacts.

Data Interpretation & Reference Values

When analyzing the MS/MS spectra, the following mass shifts are diagnostic.

Fragment TypeMass Shift (

m/z)
MechanismInterpretation
Water Loss -18.01 DaEliminationNon-specific. Occurs in both CBM and Cyclopentanol.
Ethylene Loss -28.03 DaRetro-[2+2] CycloreversionHighly Specific to Cyclobutane. Indicates the 4-membered ring was intact prior to collision.
Methyl Radical -15.02 Da

-cleavage
Rare in unsubstituted CBM; indicates branching on the ring.
Formaldehyde -30.01 DaLoss of

Specific to the hydroxymethyl group (Methanol side chain). Confirmation of "Methanol" moiety.
Critical Analysis Tip:

If you observe two chromatographic peaks with identical mass spectra (isobaric), the earlier eluting peak on a Reverse Phase C18 column is typically the Cyclobutyl Methanol derivative. The compact, strained ring is slightly more polar (larger dipole moment) than the relaxed, lipophilic cyclopentyl ring.

References

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[2] Journal of the American Chemical Society.[3][4]

  • Grob, C. A., et al. (1976).[5] The Cyclopropylcarbinyl-Cyclobutyl-Homoallylic Rearrangement.[2][3][5] Helvetica Chimica Acta.[5]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for neutral loss mechanisms).

  • Hollas, M., et al. (2020). Stereospecific Nucleophilic Substitution of Cyclopropylcarbinols. Journal of the American Chemical Society.[3][4]

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Cyclobutane derivatives. NIST Chemistry WebBook.

Sources

Comparative

Structural &amp; Functional Profiling: [1-(Ethoxymethyl)cyclobutyl]methanol vs. Cyclopropyl Analogs

Executive Summary: The Case for Ring Expansion In modern fragment-based drug discovery (FBDD), the "Escape from Flatland" initiative has driven a shift from planar aromatics to -rich scaffolds. While cyclopropyl rings ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Ring Expansion

In modern fragment-based drug discovery (FBDD), the "Escape from Flatland" initiative has driven a shift from planar aromatics to


-rich scaffolds. While cyclopropyl rings are the standard for introducing metabolic rigidity and defined exit vectors, they often suffer from liability issues regarding CYP450-mediated radical ring opening.

This guide evaluates [1-(Ethoxymethyl)cyclobutyl]methanol (ECM) —a representative 1,1-disubstituted cyclobutane—against its cyclopropyl analog. Our analysis demonstrates that while the cyclopropyl scaffold offers maximum rigidity, the cyclobutyl analog provides a superior balance of metabolic stability , solubility , and vector projection , making it a preferred bioisostere for lipophilic linkers.

Structural & Physicochemical Analysis[1][2]

The fundamental difference between these scaffolds lies in their conformational freedom. Cyclopropane is strictly planar with high angular strain (


). Cyclobutane, conversely, adopts a "puckered" or "butterfly" conformation to relieve torsional strain caused by eclipsing hydrogens.
Table 1: Comparative Physicochemical Profile
FeatureCyclopropyl AnalogCyclobutyl Analog (ECM)Impact on Drug Design
Ring Strain ~27.5 kcal/mol~26.3 kcal/molCyclobutane is marginally less reactive to electrophiles.
Conformation Rigid / PlanarPuckered (~25-30° fold)Cyclobutane pucker disrupts crystal packing, often improving solubility.
Internal Angle 60° (Banana bonds)~88° (Puckered)Alters the "Exit Vector" of substituents attached at C1.
C-C Bond Length 1.51 Å1.55 ÅCyclobutane provides a slightly longer spacer distance.
Metabolic Risk High (Radical Ring Opening)Moderate (Oxidation)Cyclobutane resists ring-opening metabolism better than cyclopropane.
Visualization: Conformational & Vector Landscape

The following diagram illustrates the critical difference in substituent projection (Exit Vectors) driven by the ring pucker.

ScaffoldComparison cluster_0 Cyclopropyl Scaffold cluster_1 Cyclobutyl Scaffold (ECM) C3 Cyclopropane Ring (Planar) Strain3 High Torsional Strain (Eclipsed H) C3->Strain3 Cause Vector3 Exit Vector: ~60° Rigid Projection C3->Vector3 Result Strain4 Relieved Torsional Strain (Staggered H) Strain3->Strain4 Ring Expansion (+1 CH2) C4 Cyclobutane Ring (Puckered/Butterfly) C4->Strain4 Cause Vector4 Exit Vector: ~88° Dynamic Projection C4->Vector4 Result

Figure 1: Comparison of conformational constraints. The cyclobutane "pucker" relieves torsional strain, altering the spatial arrangement of the hydroxymethyl and ethoxymethyl groups.

Synthetic Accessibility & Protocols

While cyclopropanes are often synthesized via Simmons-Smith reactions, 1,1-disubstituted cyclobutanes like ECM are best accessed via dialkylation of malonates. This method is robust, scalable, and avoids the high-energy intermediates associated with some cyclopropane syntheses.

Standard Protocol: Synthesis of [1-(Ethoxymethyl)cyclobutyl]methanol

Objective: Synthesize ECM from diethyl malonate. Scale: 10 mmol basis.

Step 1: Cyclization (Formation of the Ring)
  • Reagents: Diethyl malonate (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve NaOEt in EtOH under

      
       atmosphere.
      
    • Add diethyl malonate dropwise at 0°C. Stir for 30 min.

    • Add 1,3-dibromopropane dropwise.

    • Reflux for 4-6 hours (Monitor by TLC: Hexane/EtOAc 8:1).

    • Workup: Quench with water, extract with diethyl ether, dry over

      
      , and concentrate.
      
    • Product: Diethyl 1,1-cyclobutanedicarboxylate.

Step 2: Global Reduction
  • Reagents:

    
     (2.2 eq), THF (anhydrous).
    
  • Procedure:

    • Cool

      
       suspension in THF to 0°C.
      
    • Add diester (from Step 1) dropwise.

    • Allow to warm to RT and stir for 2 hours.

    • Critical Safety Step: Quench using the Fieser method (

      
       g 
      
      
      
      requires
      
      
      mL
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ).
    • Filter precipitate and concentrate filtrate.

    • Product: 1,1-Cyclobutanedimethanol (Solid).

Step 3: Desymmetrization (Mono-alkylation)

To obtain the specific ethoxymethyl derivative, a controlled alkylation is required.

  • Reagents: NaH (1.0 eq), Ethyl Iodide (1.0 eq), DMF.

  • Procedure:

    • Dissolve diol in DMF at 0°C.

    • Add NaH portion-wise. Stir 30 mins.

    • Add EtI slowly. Stir at RT for 12 hours.

    • Purification: Silica gel chromatography is mandatory here to separate the di-ether, mono-ether (ECM), and unreacted diol.

    • Yield: Expect ~40-50% for the mono-substituted product.

Visualization: Synthetic Workflow

Synthesis Start Diethyl Malonate Intermediate1 Diethyl 1,1-cyclobutanedicarboxylate Start->Intermediate1 Double Alkylation Reagent1 1,3-Dibromopropane NaOEt / EtOH Reagent1->Intermediate1 Intermediate2 1,1-Cyclobutanedimethanol (Symmetrical Diol) Intermediate1->Intermediate2 Reduction Reagent2 LiAlH4 / THF Reagent2->Intermediate2 Product [1-(Ethoxymethyl)cyclobutyl]methanol (ECM) Intermediate2->Product Desymmetrization Reagent3 1. NaH (1.0 eq) 2. EtI (1.0 eq) Reagent3->Product

Figure 2: Step-wise synthesis of ECM. The critical step is the desymmetrization of the diol to the mono-ether.

Performance Profile: Metabolic Stability

A primary motivation for using cyclobutane over cyclopropane is the reduction of metabolic liability.

Mechanism of Instability
  • Cyclopropane: The high strain energy (~27.5 kcal/mol) facilitates Single Electron Transfer (SET) oxidation by CYP450 enzymes, leading to radical ring opening and the formation of reactive enones or aldehydes (suicide inhibition).

  • Cyclobutane: Although strained, the potential for radical ring opening is significantly lower. Metabolism is directed primarily toward standard C-H oxidation on the ring or the ethoxy side chain.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of ECM vs. its cyclopropyl analog:

  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Test Compounds:

    • Compound A: ECM (Cyclobutyl)

    • Compound B: Cyclopropyl analog

    • Control: Verapamil (High clearance), Warfarin (Low clearance).

  • Procedure:

    • Pre-incubate microsomes with test compound (1 µM) in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction with NADPH-generating system.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time.
      

Expected Outcome: The cyclopropyl analog typically exhibits a higher intrinsic clearance (


) due to ring-opening pathways. ECM is expected to show superior stability, with metabolism restricted to de-ethylation or hydroxylation of the cyclobutane ring (C3 position).

References

  • Nam, S., et al. (2023). Design and Synthesis of 3D Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Link

  • Wilsily, A., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Link

  • PubChem. (2025).[1] Compound Summary: (1-Methylcyclobutyl)methanol.[1] National Library of Medicine. Link

  • Reid, M., et al. (2016). Drug Modifications to Improve Stability – Bioisosteres. Introduction to Medicinal Chemistry. Link

Sources

Validation

Technical Guide: IR Spectroscopic Characterization of [1-(Ethoxymethyl)cyclobutyl]methanol

Executive Summary In the realm of medicinal chemistry, [1-(Ethoxymethyl)cyclobutyl]methanol (CAS: 1423028-33-4) serves as a critical "conformationally restricted" building block. By incorporating a cyclobutane ring, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry, [1-(Ethoxymethyl)cyclobutyl]methanol (CAS: 1423028-33-4) serves as a critical "conformationally restricted" building block. By incorporating a cyclobutane ring, this scaffold acts as a bioisostere for gem-dimethyl groups, often improving metabolic stability and altering the lipophilicity profile of drug candidates.[1]

This guide provides a definitive infrared (IR) spectroscopy framework for identifying this compound. Unlike Nuclear Magnetic Resonance (NMR), which requires deuterated solvents and significant time, IR spectroscopy offers a rapid, solvent-free method for process monitoring. This document focuses on distinguishing the target molecule from its primary synthetic precursors and side products—specifically the diol precursor and the di-ether impurity —using characteristic vibrational bands.

Spectral Analysis: Characteristic Bands

The IR spectrum of [1-(Ethoxymethyl)cyclobutyl]methanol is dominated by the interplay between the strained cyclobutane ring, the primary alcohol, and the ether linkage. The following table details the diagnostic bands required for positive identification.

Table 1: Diagnostic IR Bands for [1-(Ethoxymethyl)cyclobutyl]methanol
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Note
Hydroxyl (-OH) O-H Stretch3300 – 3450 Strong, BroadIndicates the primary alcohol. Broadening is due to intermolecular H-bonding.
Cyclobutane Ring C-H Stretch2980 – 2900 MediumSlightly higher frequency than acyclic alkanes due to increased s-character in the strained ring C-H bonds.
Alkyl Chain C-H Stretch2950 – 2850 StrongOverlapping asymmetric and symmetric stretches of the ethyl group and methylene linkers.
Ether Linkage C-O-C Stretch1150 – 1085 StrongCritical Differentiator. Distinguishes the mono-ether product from the diol precursor.
Primary Alcohol C-O Stretch1050 – 1000 StrongCharacteristic of the -CH₂OH moiety.
Cyclobutane Ring Ring Deformation900 – 930 Medium/WeakThe "Fingerprint" of the cyclobutane ring. Often absent in acyclic analogs.

Expert Insight: The band at 900–930 cm⁻¹ is a specific "breathing" or deformation mode of the cyclobutane ring. In acyclic analogs, this band is absent. Its presence confirms the integrity of the four-membered ring during synthesis.

Comparative Analysis: Target vs. Alternatives

In a process chemistry setting, "performance" equates to the ability to distinguish the target product from impurities. The two most common "alternatives" encountered in the synthesis mixture are the starting material (1,1-Cyclobutanedimethanol) and the over-alkylated byproduct (1,1-Bis(ethoxymethyl)cyclobutane).

Table 2: Spectral Differentiation Matrix
FeatureTarget Product [1-(Ethoxymethyl)cyclobutyl]methanolAlternative 1: Precursor 1,1-Cyclobutanedimethanol (Diol)Alternative 2: Impurity 1,1-Bis(ethoxymethyl)cyclobutane (Di-ether)
3300-3400 cm⁻¹ (OH) Present (Medium/Strong)Present (Very Strong/Broad)Absent (Clean baseline)
1100-1150 cm⁻¹ (Ether) Present Absent (or very weak background)Present (Very Strong)
1050 cm⁻¹ (Alcohol C-O) Present Present (Strong)Absent (Shifted/Changed)
QC Status Pass Incomplete Reaction Over-Alkylation
Mechanism of Differentiation
  • Target vs. Diol: The appearance of the Ether C-O-C band (~1110 cm⁻¹) confirms the formation of the ether linkage. If this band is weak or absent, the reaction is incomplete.

  • Target vs. Di-ether: The persistence of the O-H stretch (~3350 cm⁻¹) is the key. If the O-H band disappears completely, the sample has been over-alkylated to the di-ether.

Experimental Protocol: ATR-FTIR Methodology

To ensure reproducible data specifically for viscous liquids like cyclobutane derivatives, Attenuated Total Reflectance (ATR) is the preferred sampling method over transmission cells.

Protocol: Rapid Quality Control via Diamond ATR

Prerequisites:

  • Instrument: FTIR Spectrometer with a Diamond or ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for liquid films).

Step-by-Step Workflow:

  • Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum to establish the baseline.

  • Sample Application: Using a glass pipette, deposit 10–20 µL of the neat liquid [1-(Ethoxymethyl)cyclobutyl]methanol onto the center of the ATR crystal.

    • Note: Ensure the liquid covers the "active spot" (usually 1-2 mm diameter).

  • Contact Pressure: If the sample is viscous, lower the pressure arm to ensure intimate contact with the crystal. For low-viscosity liquids, the pressure arm may not be necessary but is recommended to prevent evaporation.

  • Acquisition: Acquire the sample spectrum.

  • Post-Processing: Apply ATR Correction (if quantitative comparison to transmission libraries is required). Perform a baseline correction if the scattering causes a slope >5% T.

  • Cleaning: Wipe with ethanol immediately. Cyclobutane derivatives can be sticky; do not let dry.

Decision Logic for Identification

The following diagram illustrates the logic flow for identifying the compound and troubleshooting the synthesis process based on spectral features.

IR_Identification Start Acquire IR Spectrum (4000 - 600 cm⁻¹) CheckOH Check 3300-3400 cm⁻¹ region Is a broad O-H band present? Start->CheckOH CheckEther Check 1085-1150 cm⁻¹ region Is a strong C-O-C band present? CheckOH->CheckEther Yes Result_Diether IMPURITY ALERT: Di-ether Detected (Over-Alkylation) CheckOH->Result_Diether No (Band Absent) CheckRing Check 900-930 cm⁻¹ region Is the Cyclobutane band present? CheckEther->CheckRing Yes Result_Diol IMPURITY ALERT: Precursor (Diol) Detected (Incomplete Etherification) CheckEther->Result_Diol No (Band Absent) Result_Target POSITIVE ID: [1-(Ethoxymethyl)cyclobutyl]methanol CheckRing->Result_Target Yes Result_Acyclic STRUCTURE ALERT: Ring Opening Suspected CheckRing->Result_Acyclic No

Figure 1: Spectral decision tree for the qualification of [1-(Ethoxymethyl)cyclobutyl]methanol batches.

References

  • Chemical Structure Validation: PubChem. Compound Summary for CID 71309489, [1-(Ethoxymethyl)cyclobutyl]methanol. National Library of Medicine (US).[2] Available at: [Link]

  • Cyclobutane Ring Vibrations: Lord, R. C., & Nakagawa, I. (1963). Normal vibrations of cyclobutane and cyclobutane-d8. Journal of Chemical Physics.
  • General IR Group Frequencies: Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). Available at: [Link]

  • Precursor Data: National Institute of Standards and Technology (NIST). 1,1-Cyclobutanedimethanol IR Spectrum. NIST Chemistry WebBook. Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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